molecular formula C16H14O5 B107171 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One CAS No. 18956-18-8

5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Cat. No.: B107171
CAS No.: 18956-18-8
M. Wt: 286.28 g/mol
InChI Key: QUAPPCXFYKSDSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone.
Dihydrooroxylin A has been reported in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAPPCXFYKSDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dihydrooroxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18956-18-8
Record name Dihydrooroxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

177 °C
Record name Dihydrooroxylin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dihydrooroxylin A: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Dihydrooroxylin A, a flavanone with noted biological activities, and outlines a detailed, reconstructed protocol for its extraction and isolation from plant materials. The methodologies described herein are based on established techniques for flavonoid separation from Scutellaria species, a primary source of this compound.

Natural Sources of Dihydrooroxylin A

Dihydrooroxylin A has been identified in several plant species, primarily within the Lamiaceae (mint) family. The principal documented source is Scutellaria lateriflora, commonly known as American skullcap. Other reported plant sources include:

  • Scutellaria baicalensis (Baikal skullcap)

  • Nothofagus pumilio (Lenga beech)

  • Peperomia serpens

  • Pisonia aculeata

While present in these species, the concentration of Dihydrooroxylin A can vary based on factors such as plant part, geographical location, and harvesting time.

Extraction and Isolation Methodology

The following protocol is a detailed reconstruction of a typical procedure for the isolation of flavonoids, including Dihydrooroxylin A, from the aerial parts of Scutellaria lateriflora. This methodology involves solvent extraction followed by multi-step chromatographic purification.

Plant Material and Extraction

The initial step involves the extraction of crude flavonoids from the dried and powdered plant material. Methanol is a common solvent of choice due to its efficiency in extracting a broad range of phenolic compounds.

Experimental Protocol:

  • Plant Material Preparation: The aerial parts of Scutellaria lateriflora are air-dried and ground into a fine powder.

  • Maceration: The powdered plant material is macerated with methanol at room temperature. The mixture is typically agitated for a specified period to ensure thorough extraction.

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

A representative workflow for the extraction process is illustrated in the diagram below.

Extraction_Workflow Plant_Material Dried & Powdered Scutellaria lateriflora Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of crude flavonoids from Scutellaria lateriflora.

Table 1: Quantitative Parameters for Extraction

ParameterValue/Description
Plant MaterialDried aerial parts of Scutellaria lateriflora
SolventMethanol
Solid-to-Solvent Ratio1:10 (w/v)
Extraction Time48 hours
TemperatureRoom Temperature
Purification of Dihydrooroxylin A

The purification of Dihydrooroxylin A from the crude extract is a multi-step process typically involving column chromatography followed by preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

  • Column Chromatography (Initial Fractionation): The crude methanolic extract is subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.

  • Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing Dihydrooroxylin A.

  • Preparative HPLC (Final Purification): The fractions enriched with Dihydrooroxylin A are pooled, concentrated, and further purified by preparative HPLC using a C18 column. An isocratic or gradient elution with a mixture of methanol and water is commonly used.

  • Compound Identification: The purity and identity of the isolated Dihydrooroxylin A are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The purification workflow is depicted in the following diagram.

Purification_Workflow Crude_Extract Crude Methanolic Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Enriched_Fraction Dihydrooroxylin A-Enriched Fraction Fraction_Collection->Enriched_Fraction Preparative_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Preparative_HPLC Isolated_Compound Pure Dihydrooroxylin A Preparative_HPLC->Isolated_Compound

Figure 2: Purification workflow for the isolation of Dihydrooroxylin A.

Table 2: Chromatographic Purification Parameters

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica Gel (60-120 mesh)Reversed-Phase C18
Mobile Phase Gradient of Hexane:Ethyl AcetateIsocratic/Gradient of Methanol:Water
Detection TLC with UV visualizationUV Detector (e.g., 280 nm)

Data Summary

The following table summarizes the key quantitative data associated with the isolation of Dihydrooroxylin A. It is important to note that the yield can vary significantly depending on the source material and the efficiency of the extraction and purification processes.

Table 3: Summary of Quantitative Data

ParameterDescription
Starting Material Dried aerial parts of Scutellaria lateriflora
Crude Extract Yield Typically 5-15% of the dry plant weight
Purity of Final Compound >95% (as determined by HPLC)

This guide provides a foundational understanding of the natural sourcing and a robust, albeit reconstructed, methodology for the isolation of Dihydrooroxylin A. Researchers are encouraged to consult the primary literature for further specific details and to optimize these protocols for their particular applications.

An In-depth Technical Guide to 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential biological significance of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One, a naturally occurring flavonoid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, also known as (S)-5,7-Dihydroxy-6-methoxy-2-phenylchroman-4-one or Dihydrooroxylin A, is a dihydroxyflavanone.[1] It is characterized by a flavanone backbone substituted with hydroxy groups at positions 5 and 7, and a methoxy group at position 6.[1] This compound has been isolated from natural sources such as Pisonia aculeata and has been identified as a metabolite of wogonin and oroxylin A.[1][2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Dihydrooroxylin A.

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-onePubChem[3]
Synonyms Dihydrooroxylin A, (S)-5,7-Dihydroxy-6-methoxy-2-phenylchroman-4-oneChemBK,[4] PubChem[3]
Molecular Formula C₁₆H₁₄O₅ChemBK,[4] PubChem[3]
Molecular Weight 286.28 g/mol ChemBK,[4] PubChem[3]
Melting Point 166 °CChemBK[4]
Boiling Point 543.2±50.0 °C (Predicted)ChemBK[4]
Density 1.370±0.06 g/cm³ (20 ºC, 760 Torr)ChemBK[4]
pKa 7.51±0.40 (Predicted)ChemBK[4]
Solubility Soluble in ethanol, chloroform, and dithione.ChemBK[4]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of flavonoids like Dihydrooroxylin A are outlined below.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

Boiling Point Determination (for liquids)

For liquid compounds, the boiling point can be determined using the Thiele tube method or a micro boiling point apparatus. Since Dihydrooroxylin A is a solid at room temperature, this protocol is for general reference.

  • Sample Preparation: A small volume of the liquid is placed in a fusion tube, and a sealed capillary tube is inverted within it.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The apparatus is heated gently.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of the compound in various solvents can be determined by the following procedure:

  • Sample Preparation: A known, small amount of the solute (e.g., 1 mg) is placed in a vial.

  • Solvent Addition: A specific volume of the solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The suspension is filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is a common technique for experimentally determining the LogP value.

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol), and then an equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a sufficient time to allow for partitioning equilibrium to be reached, and then the two phases are separated by centrifugation.

  • Analysis: The concentration of the compound in each phase is determined by a suitable analytical method like HPLC. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry.

  • Solution Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at which half of the acidic functional groups are ionized, which corresponds to the midpoint of the steepest part of the curve.

Biological Activity and Signaling Pathways

Dihydrooroxylin A has been reported to exhibit antitubercular and insect antifeedant activities.[1] Its unsaturated analog, Oroxylin A, has been more extensively studied and is known to possess a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-allergic effects.[5][6][7][8][9] Oroxylin A modulates several key signaling pathways, which may also be relevant for Dihydrooroxylin A.

NF-κB Signaling Pathway

Oroxylin A has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway.[8][10] This pathway is central to the inflammatory response.

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkappaB NF-κB (p65/p50) nucleus Nucleus NFkappaB->nucleus Translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) OroxylinA Oroxylin A OroxylinA->IKK Inhibits NFkappaB_nuc NF-κB NFkappaB_nuc->genes Induces

Caption: Inhibition of the NF-κB signaling pathway by Oroxylin A.

MAPK Signaling Pathway

Oroxylin A has also been demonstrated to exert its neuroprotective and anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the p38, ERK1/2, and JNK cascades.[9][11]

MAPK_Pathway stress Cellular Stress / Stimuli (e.g., LPS, Aβ) p38_path p38 stress->p38_path ERK_path ERK1/2 stress->ERK_path JNK_path JNK stress->JNK_path transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38_path->transcription_factors ERK_path->transcription_factors JNK_path->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis) transcription_factors->cellular_responses OroxylinA Oroxylin A OroxylinA->p38_path Modulates OroxylinA->ERK_path Modulates OroxylinA->JNK_path Modulates

Caption: Modulation of MAPK signaling pathways by Oroxylin A.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of Dihydrooroxylin A from a natural source like Scutellaria baicalensis.

Experimental_Workflow start Plant Material (e.g., Scutellaria baicalensis roots) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Ethanol, Methanol) drying->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (e.g., Column Chromatography, HPLC) crude_extract->purification pure_compound Pure Dihydrooroxylin A purification->pure_compound analysis Structural Elucidation & Purity Check (NMR, MS, HPLC) pure_compound->analysis

Caption: Workflow for extraction and analysis of Dihydrooroxylin A.

References

A Technical Guide to the Biosynthesis of Dihydrooroxylin A in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrooroxylin A is a bioactive flavanone predominantly found in the medicinal plant Oroxylum indicum. As the direct precursor to the well-known pharmacologically active flavone, Oroxylin A, its biosynthetic pathway is of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Dihydrooroxylin A, drawing upon the well-elucidated flavonoid biosynthesis pathways in related species, particularly Scutellaria baicalensis. It details the key enzymatic steps, presents available quantitative data on related compounds, outlines representative experimental protocols for pathway elucidation, and provides visual diagrams of the metabolic and experimental workflows.

Introduction

Dihydrooroxylin A, chemically known as (2S)-5,7-dihydroxy-6-methoxyflavanone, is a key intermediate in the biosynthesis of specialized 4'-deoxyflavonoids. These compounds, which lack a hydroxyl group at the 4'-position of the B-ring, are characteristic secondary metabolites of plants like Oroxylum indicum and Scutellaria baicalensis. The flavone analogue, Oroxylin A, has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties.

While the complete biosynthetic pathway of Dihydrooroxylin A has not been fully elucidated in Oroxylum indicum, extensive research on the formation of similar flavones in S. baicalensis provides a robust model.[1][2] This guide synthesizes current knowledge to propose a detailed putative pathway, highlighting the key enzymes and intermediates involved in its formation from the primary metabolite, L-Phenylalanine.

The Putative Biosynthetic Pathway of Dihydrooroxylin A

The formation of Dihydrooroxylin A is a multi-step process that begins with the general phenylpropanoid pathway and transitions into a specialized branch of flavonoid synthesis. The proposed pathway involves the formation of a 4'-deoxyflavanone backbone, followed by sequential hydroxylation and methylation.

The pathway can be divided into three major stages:

  • Stage 1: Phenylpropanoid Pathway & Cinnamoyl-CoA Formation: L-Phenylalanine is converted to cinnamoyl-CoA. Unlike the pathway for common flavonoids which proceeds via p-coumaroyl-CoA, the 4'-deoxyflavonoid route utilizes cinnamic acid directly, thus avoiding the introduction of the 4'-hydroxyl group.[2]

  • Stage 2: Flavanone Backbone Synthesis: Cinnamoyl-CoA is condensed with three molecules of malonyl-CoA to form the core flavanone structure, pinocembrin.

  • Stage 3: Ring A Decoration: The A-ring of the pinocembrin scaffold is "decorated" by hydroxylation at the C-6 position, followed by O-methylation of this new hydroxyl group to yield Dihydrooroxylin A.

Dihydrooroxylin_A_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid CLL7 CLL-7 Cin->CLL7 CinCoA Cinnamoyl-CoA CHS2 CHS-2 CinCoA->CHS2 MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS2 PinChalcone Pinocembrin Chalcone CHI CHI PinChalcone->CHI Pinocembrin Pinocembrin (5,7-dihydroxyflavanone) F6H F6H (CYP82D Family) Pinocembrin->F6H Dihydrobaicalein 5,6,7-Trihydroxyflavanone (Dihydrobaicalein) FOMT FOMT Dihydrobaicalein->FOMT DihydrooroxylinA Dihydrooroxylin A (5,7-dihydroxy-6-methoxyflavanone) PAL->Cin CLL7->CinCoA CHS2->PinChalcone CHI->Pinocembrin F6H->Dihydrobaicalein FOMT->DihydrooroxylinA

Caption: Putative biosynthetic pathway of Dihydrooroxylin A from L-Phenylalanine.

Key Biosynthetic Enzymes
  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by converting L-Phenylalanine to cinnamic acid.

  • Cinnamate-CoA Ligase-like 7 (CLL-7): A specific CoA ligase identified in S. baicalensis that activates cinnamic acid to cinnamoyl-CoA, committing the substrate to the 4'-deoxyflavonoid pathway.[2]

  • Chalcone Synthase (CHS-2): A root-specific isoform that catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.[2]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of the chalcone into the corresponding (2S)-flavanone, pinocembrin.[3]

  • Flavanone 6-Hydroxylase (F6H): A putative cytochrome P450 monooxygenase, likely from the CYP82D family, that hydroxylates the 6-position on the A-ring of pinocembrin.[4][5] Enzymes of this family are known to catalyze the 6-hydroxylation of chrysin to produce baicalein in S. baicalensis.[5]

  • Flavonoid O-Methyltransferase (FOMT): A S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that regioselectively transfers a methyl group to the newly introduced 6-hydroxyl group to yield the final product, Dihydrooroxylin A.[6]

Quantitative Data

While specific enzyme kinetic parameters for the Dihydrooroxylin A pathway in O. indicum are not yet published, data from related pathways and quantitative analysis of flavonoid content in the plant provide valuable context.

Table 1: Content of Major Flavonoids in Oroxylum indicum Tissues. Data provides context on the accumulation of key pathway-related metabolites.

CompoundPlant PartContent (% w/w of extract)Reference
BaicalinSeeds24.24%[7]
BaicalinTissue Culture Shoots (3 wk)14.78%[7]
ChrysinSeeds2.43%[7]
BaicaleinSeeds< 1%[7]
BaicaleinTissue Culture Shoots (9 wk)1.02%[7]

Table 2: Representative Kinetic Parameters of Related Flavonoid Modifying Enzymes. These data from other species illustrate typical enzyme efficiencies for the types of reactions involved in Dihydrooroxylin A synthesis.

EnzymeSource OrganismSubstrateKm (μM)kcat (s-1)Reference
CrOMT2 (OMT)Citrus reticulataEriodictyol (flavanone)4.60.0076[8]
CrOMT2 (OMT)Citrus reticulataLuteolin (flavone)14.40.046[8]
CrOMT2 (OMT)Citrus reticulataQuercetin (flavonol)2.70.015[8]
PfOMT3 (7-OMT)Perilla frutescensNaringenin (flavanone)12.80.41[9]
PfOMT3 (7-OMT)Perilla frutescensChrysin (flavone)7.90.35[9]

Experimental Protocols

The elucidation of a biosynthetic pathway is a complex process involving genetic, biochemical, and analytical techniques. The following sections provide detailed, representative methodologies for the key experiments required to validate the proposed pathway for Dihydrooroxylin A.

Experimental_Workflow Start Plant Tissue Selection (e.g., O. indicum roots) Omics Transcriptome Sequencing (RNA-seq) Start->Omics Bioinformatics Bioinformatic Analysis (Homology searches, co-expression) Omics->Bioinformatics CandidateGenes Identify Candidate Genes (P450s, OMTs) Bioinformatics->CandidateGenes Cloning Gene Cloning & Heterologous Expression (E. coli, Yeast) CandidateGenes->Cloning Validation In Vivo Validation (e.g., VIGS, RNAi in planta) CandidateGenes->Validation Assay In Vitro Enzyme Assays Cloning->Assay Analysis Product Identification (HPLC, LC-MS/MS) Assay->Analysis Analysis->Assay Confirm Function Pathway Pathway Elucidation Analysis->Pathway Validation->Pathway

Caption: General experimental workflow for elucidating a plant biosynthetic pathway.

Protein Extraction from Plant Tissues

This protocol describes a general method for extracting crude enzyme preparations suitable for activity assays.

  • Tissue Homogenization: Flash-freeze 1-2 grams of fresh plant tissue (e.g., O. indicum roots) in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction Buffer: Add 5-10 mL of ice-cold extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% w/v Polyvinylpolypyrrolidone).

  • Homogenization: Vortex the mixture vigorously for 1-2 minutes and incubate on ice for 20 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude protein extract. For P450 (hydroxylase) assays, this total soluble fraction can be used, or microsomes can be further isolated by ultracentrifugation.

  • Desalting: Remove small molecules from the crude extract using a desalting column (e.g., PD-10) equilibrated with the assay buffer.

Representative Protocol: In Vitro Flavanone 6-Hydroxylase (F6H) Assay

This assay is designed to detect the conversion of a flavanone substrate by a P450 enzyme.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 100 µL containing:

    • 50-100 µg of crude or microsomal protein extract.

    • 100 mM Potassium phosphate buffer (pH 7.5).

    • 100 µM Pinocembrin (substrate, dissolved in DMSO).

    • 1.5 mM NADPH (cofactor).

  • Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 20 µL of 20% (v/v) acetic acid or by adding an equal volume of ethyl acetate to extract the products.

  • Product Analysis: Centrifuge to separate phases. Evaporate the organic solvent (if used) and redissolve the residue in methanol. Analyze the sample using HPLC or LC-MS/MS to identify the 5,6,7-trihydroxyflavanone product by comparing its retention time and mass spectrum to an authentic standard or published data.

Representative Protocol: In Vitro Flavonoid O-Methyltransferase (OMT) Assay

This assay detects the methylation of a hydroxylated flavonoid.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a final reaction volume of 50 µL containing:

    • 5-10 µg of purified recombinant OMT or crude protein extract.

    • 100 mM Tris-HCl buffer (pH 7.5).

    • 100 µM 5,6,7-Trihydroxyflavanone (substrate, dissolved in DMSO).

    • 500 µM S-adenosyl-L-methionine (SAM) (methyl donor).

  • Initiation: Pre-incubate the mixture for 5 minutes at 30°C. Start the reaction by adding the protein extract.

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes.

  • Termination: Stop the reaction by adding an equal volume of methanol containing 1% HCl.

  • Product Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant directly by HPLC or LC-MS/MS to detect the formation of Dihydrooroxylin A.

Conclusion and Future Perspectives

The biosynthesis of Dihydrooroxylin A is proposed to follow a specialized 4'-deoxyflavonoid pathway, culminating in hydroxylation and methylation of a pinocembrin precursor. While this pathway is strongly supported by extensive research in Scutellaria baicalensis, its definitive confirmation in Oroxylum indicum requires further investigation.

Future research should focus on:

  • Gene Discovery: Using transcriptomic data from O. indicum to identify and clone the specific F6H and FOMT candidates.

  • Biochemical Characterization: Expressing these candidate enzymes heterologously and performing detailed kinetic analyses to confirm their substrate specificity and catalytic efficiency.

  • In Vivo Validation: Employing techniques like Virus-Induced Gene Silencing (VIGS) in O. indicum to knock down the expression of candidate genes and observe the resulting changes in the plant's metabolite profile.

Elucidating this pathway will not only deepen our understanding of plant specialized metabolism but also provide the genetic tools necessary for the biotechnological production of Dihydrooroxylin A and its valuable derivatives for the pharmaceutical industry.

References

Spectroscopic and Biological Insights into Dihydrooroxylin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrooroxylin A, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available spectroscopic data for Dihydrooroxylin A, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the experimental protocols for these analytical techniques and explores the compound's putative role in cellular signaling pathways.

Chemical Structure and Properties

Dihydrooroxylin A is a flavanone with the chemical formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol . Its structure features a dihydroxy-substituted A ring and a methoxy group, which contribute to its chemical and biological properties.

Spectroscopic Data Analysis

The structural elucidation of Dihydrooroxylin A relies on a combination of spectroscopic techniques. Below is a summary of the key data obtained from NMR, IR, and MS analyses.

Table 1: Mass Spectrometry Data of Dihydrooroxylin A Isomer
IonObserved m/z
[M+H]⁺287.09142

This high-resolution mass spectrometry data provides the exact mass of the protonated molecule, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for Dihydrooroxylin A with peak assignments is not currently available in the literature. However, based on its functional groups (hydroxyl, methoxy, carbonyl, and aromatic rings), the following characteristic absorption bands would be expected:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibrations of the hydroxyl groups.

  • ~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methoxy and aliphatic groups.

  • ~1680-1650 cm⁻¹: C=O stretching of the flavanone carbonyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1250-1000 cm⁻¹: C-O stretching of the ether (methoxy) and hydroxyl groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Dihydrooroxylin A are not explicitly published. However, the following represents a standard workflow for the spectroscopic analysis of a purified natural product like Dihydrooroxylin A.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Structural Elucidation Isolation Isolation & Purification of Dihydrooroxylin A Dissolution Dissolution in Appropriate Solvent Isolation->Dissolution NMR_acq NMR Analysis (¹H, ¹³C, 2D) Dissolution->NMR_acq IR_acq IR Analysis (FT-IR) Dissolution->IR_acq MS_acq MS Analysis (ESI-MS/MS) Dissolution->MS_acq NMR_proc NMR Data Processing & Spectral Assignment NMR_acq->NMR_proc IR_proc IR Spectrum Interpretation IR_acq->IR_proc MS_proc MS Fragmentation Analysis MS_acq->MS_proc Structure Final Structure Confirmation NMR_proc->Structure IR_proc->Structure MS_proc->Structure

Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: Dissolve a few milligrams of purified Dihydrooroxylin A in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra.

  • Spectral Analysis: Integrate ¹H NMR signals, determine chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS), and analyze coupling constants (J) in Hz. Assign all proton and carbon signals to the corresponding atoms in the molecule using the combination of 1D and 2D NMR data.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups present in Dihydrooroxylin A.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer, typically via an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight. Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain a fragmentation pattern.

  • Data Analysis: Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural information and confirm the identity of the compound.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by Dihydrooroxylin A are limited, research on its oxidized counterpart, Oroxylin A, provides valuable insights. Oroxylin A has been shown to modulate key inflammatory and oncogenic signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways.

Given the structural similarity, it is plausible that Dihydrooroxylin A may also exhibit activity in these pathways. The NF-κB and STAT3 signaling cascades are crucial regulators of inflammation, cell proliferation, and apoptosis, and their dysregulation is implicated in various diseases, including cancer.

G cluster_0 Proposed Signaling Inhibition by Dihydrooroxylin A cluster_1 NF-κB Pathway cluster_2 STAT3 Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptors (e.g., TLR4, IL-6R) Stimuli->Receptor IKK IKK Activation Receptor->IKK JAK JAK Activation Receptor->JAK Dihydrooroxylin_A Dihydrooroxylin A Dihydrooroxylin_A->IKK Inhibition? Dihydrooroxylin_A->JAK Inhibition? IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB NFκB_Target NF-κB Target Genes (e.g., TNF-α, IL-6) NFκB->NFκB_Target Proliferation Inflammation & Cell Proliferation STAT3_Phos STAT3 Phosphorylation JAK->STAT3_Phos STAT3_Dimer STAT3 Dimerization & Nuclear Translocation STAT3_Phos->STAT3_Dimer STAT3_Target STAT3 Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_Dimer->STAT3_Target

Caption: Putative inhibition of NF-κB and STAT3 signaling by Dihydrooroxylin A.

Further research is warranted to elucidate the specific molecular targets and mechanisms of action of Dihydrooroxylin A and to validate its therapeutic potential in preclinical and clinical studies. This technical guide serves as a foundational resource for scientists and researchers embarking on the further investigation of this promising natural compound.

An In-depth Technical Guide on 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One (CAS number: 18956-18-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, also known by its synonyms Dihydrooroxylin A and Alpinone, is a naturally occurring flavanone that has garnered significant interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis and isolation, and biological activities, with a focus on its potential applications in research and drug development. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanisms of action.

Chemical and Physical Properties

Dihydrooroxylin A is a flavonoid compound with the chemical formula C16H14O5 and a molecular weight of approximately 286.28 g/mol .[1] It belongs to the class of 6-O-methylated flavonoids and is characterized by a flavanone backbone substituted with dihydroxy and methoxy groups.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 18956-18-8[1]
Molecular Formula C16H14O5[1]
Molecular Weight 286.28 g/mol [1]
IUPAC Name (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Synonyms Dihydrooroxylin A, Alpinone, 5,7-Dihydroxy-6-methoxyflavanone[1]
Appearance White to off-white solid
Purity >97% (as isolated from natural sources)

Synthesis and Isolation

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not extensively documented in publicly available literature. However, a general synthetic approach for flavanones involves the cyclization of a chalcone precursor. The synthesis of the requisite chalcone can be achieved through a Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde.

Logical Workflow for a Potential Synthesis Route:

Synthesis_Workflow A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Benzaldehyde B->C D Chalcone Intermediate C->D E Intramolecular Cyclization D->E F This compound E->F

Caption: A potential synthetic workflow for the target compound.

Isolation from Natural Sources

Dihydrooroxylin A has been isolated from various plant species, including Heliotropium huascoense. The general procedure involves extraction of the plant material with an organic solvent, followed by purification using chromatographic techniques.

Experimental Protocol: Isolation from Heliotropium huascoense

  • Extraction: The resinous exudates of Heliotropium huascoense are immersed in dichloromethane (CH2Cl2). The resulting extract is then concentrated under reduced pressure.

  • Purification: The crude extract is subjected to column chromatography on silica gel. The specific solvent system for elution to achieve optimal separation is not detailed in the available literature but would typically involve a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Characterization: The purity of the isolated Alpinone is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, with reported purities exceeding 97%.

Experimental Workflow for Isolation:

Isolation_Workflow A Heliotropium huascoense (Resinous Exudate) B Extraction with Dichloromethane A->B C Concentration B->C D Crude Extract C->D E Column Chromatography (Silica Gel) D->E F Purified Alpinone (>97% Purity) E->F G NMR Spectroscopy F->G Purity Confirmation

Caption: General workflow for the isolation of Alpinone.

Biological Activities

Dihydrooroxylin A exhibits a range of biological activities, including antiproliferative, anti-inflammatory, immunomodulatory, and antiviral effects.

Antiproliferative Activity

Dihydrooroxylin A has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Table 2: Cytotoxic Activity of Dihydrooroxylin A against various cancer cell lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma38[4]
HeLaCervical Cancer39.3[4]
HT-1080Fibrosarcoma47.6[4]
B16-BL6Mouse Melanoma72.6[4]
Lewis Lung CarcinomaMouse Lung Carcinoma82.7[4]

Experimental Protocol: MTT Assay for Cytotoxicity

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is typically used to assess cytotoxicity. While specific parameters for the published IC50 values are not fully detailed, a general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Dihydrooroxylin A and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Immunomodulatory and Antiviral Activity

Alpinone has been shown to possess immunomodulatory and antiviral properties, particularly in the context of Atlantic salmon. It has been observed to be effective against the Infectious Salmon Anaemia virus (ISAV).[5]

Mechanism of Action: Alpinone upregulates the expression of genes involved in the innate immune response, specifically targeting the RIG-I-like receptor (RLR) signaling pathway.[5] This pathway is crucial for the recognition of viral RNA and the subsequent induction of type I interferons (IFNs) and other antiviral genes.

Signaling Pathway of Alpinone's Antiviral Activity:

Alpinone_Antiviral_Pathway cluster_virus Viral Infection (ssRNA) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Viral ssRNA RIG_I RIG-I Virus->RIG_I Activates MDA5 MDA5 Virus->MDA5 Activates Alpinone Alpinone Alpinone->RIG_I Upregulates Alpinone->MDA5 Upregulates MAVS MAVS RIG_I->MAVS MDA5->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_IRF7 IRF3/IRF7 TBK1_IKKe->IRF3_IRF7 Phosphorylates p_IRF3_IRF7 p-IRF3/p-IRF7 IRF3_IRF7->p_IRF3_IRF7 Nuclear Translocation IFNa IFNα gene p_IRF3_IRF7->IFNa Induces Transcription Mx Mx gene p_IRF3_IRF7->Mx Induces Transcription

Caption: Alpinone's antiviral mechanism via the RIG-I/MDA5 pathway.

Experimental Protocol: In Vitro Antiviral Assay in Salmon Kidney Cells

  • Cell Culture: Adherent cells from the head kidney of Atlantic salmon are cultured.

  • Treatment: The cells are treated with Alpinone at a concentration of 15 µg/mL.

  • Incubation: The treated cells are incubated for various time points (e.g., 8, 24, and 48 hours).

  • Gene Expression Analysis: The transcriptional expression of target genes (e.g., RIG-I, MDA5, MAVS, TRAF3, TBK1, IKKε, IRF3, IRF7, IFNα, and Mx) is analyzed using real-time quantitative PCR (RT-qPCR).

Table 3: Immunomodulatory Effects of Alpinone in Atlantic Salmon

GeneFunctionEffect of Alpinone
RIG-I Cytosolic sensor for viral RNAUpregulation
MDA5 Cytosolic sensor for viral RNAUpregulation
MAVS Adaptor protein in RLR signalingUpregulation
TRAF3 Adaptor protein in RLR signalingUpregulation
TBK1/IKKε Kinases that phosphorylate IRF3/7Upregulation
IRF3/IRF7 Transcription factors for Type I IFNsUpregulation
IFNα Type I Interferon with antiviral activityUpregulation
Mx Interferon-stimulated antiviral proteinUpregulation
Anti-inflammatory Activity

While the anti-inflammatory properties of Dihydrooroxylin A are mentioned, detailed studies quantifying this activity and elucidating the specific mechanisms, such as the inhibition of the NF-κB pathway, are not as extensively reported as its antiviral effects. The upregulation of pro-inflammatory cytokines like TNF-α and IL-1 in salmon by Alpinone suggests a complex immunomodulatory role that may be context-dependent.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiproliferative, immunomodulatory, and antiviral activities. Its ability to modulate the innate immune system, particularly the RLR pathway, makes it a compelling candidate for further investigation as a therapeutic agent against viral diseases, especially in aquaculture. The cytotoxic effects against various cancer cell lines also warrant further exploration of its potential as an anticancer agent.

Future research should focus on:

  • Developing a robust and scalable synthetic route to enable further pharmacological studies.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize its biological activities.

  • Elucidating the precise molecular targets and mechanisms underlying its anti-inflammatory and antiproliferative effects.

  • Performing in vivo studies in higher animal models to assess its efficacy, pharmacokinetics, and safety profile for potential human therapeutic applications.

References

Dihydrooroxylin A: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooroxylin A, a natural flavonoid compound, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a derivative of Oroxylin A, found in the roots of Scutellaria baicalensis and other medicinal plants, Dihydrooroxylin A is being investigated for a range of biological activities. This technical guide provides a comprehensive overview of the screening protocols and available data related to the cytotoxic, anti-inflammatory, and neuroprotective properties of Dihydrooroxylin A. The information presented herein is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation of this promising natural product.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of Dihydrooroxylin A and its closely related parent compound, Oroxylin A. This information provides a comparative basis for assessing its potential efficacy.

Table 1: Cytotoxic Activity of Dihydrooroxylin A

Cell LineCancer TypeAssayIC50 (µM)
A549Lung CarcinomaMTT38
B16-BL6MelanomaMTT72.6
HeLaCervical CarcinomaMTT39.3
HT-1080FibrosarcomaMTT47.6
Lewis Lung CarcinomaLung CarcinomaMTT82.7

Table 2: Anti-inflammatory Activity of Oroxylin A (as a proxy for Dihydrooroxylin A)

Cell Line/ModelAssayParameter MeasuredConcentration (µM)% Inhibition
RAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) Production512.16
RAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) Production1013.82
RAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) Production2515.59
RAW 264.7 MacrophagesGriess AssayNitric Oxide (NO) Production5016.32
RAW 264.7 MacrophagesCytokine ArrayIL-1α, IL-1β, IL-6, TNF-α, etc.50Significant Inhibition

Note: Data for Oroxylin A is presented due to the limited direct quantitative anti-inflammatory data for Dihydrooroxylin A. Given their structural similarity, these values provide a strong indication of potential activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Dihydrooroxylin A's biological activities.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Dihydrooroxylin A

  • Target cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Dihydrooroxylin A in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Dihydrooroxylin A dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dihydrooroxylin A that inhibits 50% of cell growth).

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Dihydrooroxylin A

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Dihydrooroxylin A for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a blank group (medium only).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess Reagent to each well and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only group.

Neuroprotection Screening: H₂O₂-Induced Oxidative Stress Assay

This assay evaluates the protective effect of a compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • Dihydrooroxylin A

  • SH-SY5Y neuroblastoma cell line

  • Complete cell culture medium

  • Hydrogen peroxide (H₂O₂)

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required by the specific experimental design.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Dihydrooroxylin A for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100-200 µM) for a specified period (e.g., 24 hours). Include a control group (cells only), an H₂O₂-only group, and a blank group.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity screening protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the protective effect of Dihydrooroxylin A against H₂O₂-induced cell death.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The biological activities of flavonoids like Dihydrooroxylin A are often mediated through the modulation of key signaling pathways. The diagrams below illustrate the putative mechanisms and a general workflow for screening.

experimental_workflow cluster_screening Biological Activity Screening start Dihydrooroxylin A cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO, Cytokine) start->anti_inflammatory neuroprotection Neuroprotection Assay (e.g., Oxidative Stress) start->neuroprotection data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis anti_inflammatory->data_analysis neuroprotection->data_analysis mechanism Mechanism of Action Studies (Signaling Pathways) data_analysis->mechanism

Figure 1: General workflow for screening the biological activities of Dihydrooroxylin A.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Degradation releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation dha Dihydrooroxylin A dha->ikk Inhibits gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nfkb_nuc->gene Induces

Figure 2: Putative inhibition of the NF-κB signaling pathway by Dihydrooroxylin A.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress/Stimulus receptor Receptor stimulus->receptor ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc Translocation dha Dihydrooroxylin A dha->raf Inhibits tf Transcription Factors (e.g., AP-1) erk_nuc->tf Activates gene Gene Expression (Proliferation, Inflammation) tf->gene Regulates

Figure 3: Postulated modulation of the MAPK/ERK signaling pathway by Dihydrooroxylin A.

A Technical Guide to In Silico Docking Studies of 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, a comprehensive literature search has not identified any specific in silico docking studies published for the compound 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one. This guide, therefore, provides a detailed, generalized framework and best-practice methodology for conducting such research. It is intended to serve as a technical blueprint for researchers aiming to investigate the potential protein targets and binding interactions of this and similar flavonoid compounds.

Introduction to this compound

This compound, a member of the flavonoid class of natural products, possesses a chemical structure suggestive of potential biological activity. Flavonoids are well-documented for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The specific compound, also known as Dihydrooroxylin A, has been noted for its potential antibacterial, anti-inflammatory, antioxidant, and anti-tumor activities.[1]

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] It is a critical tool in drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and providing insights into the molecular interactions that drive biological activity.[4][5] This guide outlines the essential protocols for performing a robust in silico docking study on this specific flavanone.

Detailed Experimental Protocols

A successful in silico docking investigation requires meticulous preparation of both the ligand (the flavonoid) and the protein target, followed by a systematic docking and analysis procedure.[2]

The initial step involves obtaining the 3D structure of this compound and preparing it for docking.

  • Structure Retrieval:

    • The 2D structure of the compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch.

    • This 2D structure is then converted to a 3D structure.

    • Alternatively, the structure can be retrieved from chemical databases such as PubChem or ZINC, if available.

  • Energy Minimization:

    • The 3D structure must be energetically minimized to obtain a stable, low-energy conformation.

    • This is typically performed using molecular mechanics force fields like MMFF94 or UFF. Software such as Avogadro, PyRx, or Chimera can be used for this purpose.

  • Charge Assignment and Atom Typing:

    • Proper atomic charges (e.g., Gasteiger charges) are assigned to each atom.

    • Atom types are defined to account for hybridization and bonding patterns. This is a crucial step for the docking software to correctly calculate interactions.

  • File Format Conversion:

    • The prepared ligand structure is saved in a suitable file format, such as .pdbqt, which is required by popular docking programs like AutoDock Vina.

The selection and preparation of the protein target are critical for a meaningful docking study.

  • Target Identification and Retrieval:

    • Based on the known biological activities of similar flavonoids, potential protein targets can be identified. For instance, flavonoids have been studied as inhibitors of targets like MEK2 in cancer or various proteases in viral diseases.[6][7]

    • The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). It is essential to select a high-resolution structure, preferably one that is co-crystallized with a known ligand.

  • Protein Cleanup:

    • The raw PDB file is cleaned by removing water molecules, co-solvents, and any existing ligands.

    • If the protein is a multimer, the biologically relevant monomer or multimeric state should be retained.

  • Adding Hydrogens and Repairing Structure:

    • Polar hydrogen atoms are added to the protein structure, as they are often missing from crystal structures but are vital for hydrogen bonding.

    • Any missing residues or atoms in the protein structure should be modeled and repaired using tools like SWISS-MODEL or Modeller.

  • Assigning Charges and Atom Types:

    • Similar to the ligand, appropriate charges and atom types are assigned to the protein residues.

  • File Format Conversion:

    • The prepared protein is saved in the appropriate format (e.g., .pdbqt).

  • Grid Box Generation:

    • A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation.

    • If a co-crystallized ligand is present in the original PDB structure, the grid box is typically centered on the position of this ligand to perform a focused docking.

  • Docking Algorithm Execution:

    • The docking simulation is performed using software like AutoDock Vina. The program will systematically explore different conformations (poses) of the ligand within the defined grid box.

    • The software calculates a binding affinity score for each pose, typically expressed in kcal/mol. More negative scores indicate a more favorable binding interaction.

  • Analysis of Docking Results:

    • The resulting ligand poses are ranked based on their binding scores.

    • The top-ranked pose is visualized in complex with the protein to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.[8]

Data Presentation

To facilitate comparison and analysis, all quantitative data from the docking study should be summarized in a structured table. The table below serves as a template for presenting results from docking this compound against a set of hypothetical protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Target A1XYZ-9.5Tyr123, Phe234, Asp98Asp98 (2.8 Å)Tyr123, Phe234
Target B2ABC-8.7Leu56, Val78, Ser101Ser101 (3.1 Å)Leu56, Val78
Target C3DEF-7.2Arg150, Trp200Arg150 (2.9 Å, 3.2 Å)Trp200

This table is a template. The data presented is hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Diagrams are essential for conveying complex workflows and biological relationships.

The following diagram outlines the standard workflow for a molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleanup, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Pose Generation & Scoring (Binding Affinity) docking->results analysis Interaction Analysis (Visualization with PyMOL/Discovery Studio) results->analysis validation Experimental Validation (e.g., In Vitro Assays) analysis->validation

A generalized workflow for in silico molecular docking studies.

Flavonoids are known to modulate various signaling pathways. The diagram below illustrates a hypothetical scenario where a flavonoid could inhibit a pro-inflammatory pathway, a plausible mechanism of action for a compound with anti-inflammatory potential.

G cluster_pathway Hypothetical Pro-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b nfkb NF-κB Activation kinase_b->nfkb gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, COX-2) nfkb->gene_exp inflammation Inflammatory Response gene_exp->inflammation flavonoid 5,7-Dihydroxy-6-methoxy-2-phenyl- 2,3-dihydrochromen-4-one flavonoid->kinase_b

Hypothetical inhibition of a kinase in a pro-inflammatory pathway.

Conclusion

While specific in silico docking studies on this compound are yet to be published, the protocols and frameworks outlined in this guide provide a comprehensive roadmap for future research. By following these standardized procedures, researchers can generate reliable and reproducible data to elucidate the therapeutic potential of this and other natural products, paving the way for further experimental validation and drug development.

References

In-depth Technical Guide on the Stability and Degradation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the stability and degradation of the flavonoid compound 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One, commonly known as alpinetin. A comprehensive review of publicly available scientific literature was conducted to gather data on its stability under various stress conditions, identify its degradation products, and detail the experimental protocols used in its analysis.

Despite extensive searches for detailed forced degradation studies specifically focused on alpinetin, a significant scarcity of quantitative data and specific experimental protocols was noted. While general principles of flavonoid stability and degradation are established, specific data for alpinetin remains largely unpublished in the accessible scientific domain. This guide, therefore, summarizes the available pertinent information and outlines the general methodologies applicable to the stability testing of this compound, in line with regulatory guidelines.

Physicochemical Properties and General Stability

Forced Degradation Studies: A General Overview

Forced degradation, or stress testing, is crucial in drug development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should include exposure to a variety of stress conditions.

Typical Stress Conditions Include:

  • Acidic Hydrolysis: Treatment with hydrochloric or sulfuric acid.

  • Alkaline Hydrolysis: Treatment with sodium hydroxide or potassium hydroxide.

  • Oxidative Degradation: Exposure to hydrogen peroxide.

  • Thermal Degradation: Heating at elevated temperatures.

  • Photodegradation: Exposure to UV and visible light.

While no specific studies detailing the forced degradation of alpinetin with quantitative outcomes were identified, the general approach to such studies is well-documented.

Anticipated Degradation Pathways

Based on the chemical structure of alpinetin and the known degradation pathways of similar flavonoids, several potential degradation routes can be postulated. The flavanone structure is susceptible to ring-opening reactions, particularly under alkaline conditions, which could lead to the formation of chalcones. The phenolic hydroxyl groups are prone to oxidation, which can result in the formation of quinone-type structures and further polymerization. The ether linkage of the methoxy group could also be subject to cleavage under harsh acidic conditions.

Logical Flow for Investigating Degradation Pathways:

Caption: General workflow for investigating the degradation of alpinetin.

Experimental Protocols: A General Framework

In the absence of specific published protocols for alpinetin, the following section outlines a general framework for conducting forced degradation studies based on established guidelines and practices for small molecules.

4.1. Preparation of Stock Solutions

A stock solution of alpinetin would be prepared in a suitable solvent, such as methanol or acetonitrile, at a known concentration (e.g., 1 mg/mL).

4.2. Stress Conditions (Illustrative Protocol)

  • Acidic Hydrolysis: The stock solution would be treated with 0.1 M HCl and heated at a controlled temperature (e.g., 60°C) for a defined period. Samples would be withdrawn at various time points.

  • Alkaline Hydrolysis: The stock solution would be treated with 0.1 M NaOH at room temperature or a slightly elevated temperature, with samples taken at different intervals.

  • Oxidative Degradation: The stock solution would be treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: A solid sample of alpinetin or its solution would be exposed to dry heat at a high temperature (e.g., 80°C).

  • Photodegradation: A solution of alpinetin would be exposed to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4.3. Sample Analysis

All stressed samples would be analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, typically with UV detection. The method should be validated to ensure it can separate the parent compound from any degradation products.

Illustrative Analytical Method Development Workflow:

HPLC_Method_Development Start Objective: Separate Alpinetin & Degradants ColumnSelection Column Selection (e.g., C18) Start->ColumnSelection MobilePhase Mobile Phase Optimization (Acetonitrile, Water, Buffer) ColumnSelection->MobilePhase Gradient Gradient Elution Profile MobilePhase->Gradient Detection Wavelength Selection (UV Detector) Gradient->Detection Validation Method Validation (ICH Guidelines) Detection->Validation FinalMethod Final Stability-Indicating Method Validation->FinalMethod

Caption: Workflow for developing a stability-indicating HPLC method.

Data Presentation: Hypothetical Tables

While no quantitative data for alpinetin could be sourced, the following tables illustrate how such data would be presented for clarity and comparison.

Table 1: Hypothetical Results of Forced Degradation Studies on Alpinetin

Stress ConditionReagent/ConditionDurationTemperature (°C)% Degradation of AlpinetinNumber of Degradation Products
Acidic Hydrolysis 0.1 M HCl24 h60Data not availableData not available
Alkaline Hydrolysis 0.1 M NaOH8 h25Data not availableData not available
Oxidative 3% H₂O₂24 h25Data not availableData not available
Thermal Dry Heat48 h80Data not availableData not available
Photolytic ICH Q1B-25Data not availableData not available

Table 2: Hypothetical Chromatographic Data for Alpinetin and its Degradation Products

CompoundRetention Time (min)Relative Retention Time
Alpinetin Data not available1.00
Degradation Product 1 Data not availableData not available
Degradation Product 2 Data not availableData not available
Degradation Product 3 Data not availableData not available

Conclusion and Recommendations for Future Research

This technical guide highlights a critical knowledge gap in the pharmaceutical sciences regarding the stability and degradation of alpinetin. There is a pressing need for comprehensive forced degradation studies on this promising natural compound. Such studies would not only provide valuable data for its potential development as a therapeutic agent but also contribute to a deeper understanding of the stability of flavanones.

It is recommended that future research focus on:

  • Performing systematic forced degradation studies on alpinetin according to ICH guidelines.

  • Utilizing modern analytical techniques, such as LC-MS/MS, to identify and characterize the resulting degradation products.

  • Elucidating the degradation pathways of alpinetin under various stress conditions.

  • Developing and validating a robust stability-indicating analytical method for the routine analysis of alpinetin in bulk and formulated products.

The generation of this data is essential for ensuring the quality, safety, and efficacy of any future pharmaceutical products containing alpinetin.

References

Methodological & Application

Synthesis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Introduction

This compound is a flavanone, a class of flavonoids widely recognized for their diverse biological activities. The synthesis of this specific flavanone is a valuable process for researchers in medicinal chemistry and drug development exploring potential therapeutic agents. The synthetic route described herein is a robust two-step process. It begins with a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, which is a common precursor for flavonoids.[1][2][3] This is followed by an efficient acid-catalyzed intramolecular cyclization to yield the target flavanone.[4] This protocol provides detailed methodologies for both steps, including a modern microwave-assisted approach for the final cyclization to improve reaction time and yield.[4]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Claisen-Schmidt Condensation to synthesize (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate).

  • Step 2: Intramolecular Cyclization of the chalcone intermediate to yield this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This procedure outlines the base-catalyzed condensation of 2',4'-dihydroxy-6'-methoxyacetophenone and benzaldehyde.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
2',4'-Dihydroxy-6'-methoxyacetophenone182.171.82 g10
Benzaldehyde106.121.1 mL (1.15 g)10.8
Sodium Hydroxide (NaOH)40.004.0 g100
Ethanol (95%)-50 mL-
Deionized Water-50 mL-
Hydrochloric Acid (HCl), 2M-As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone (1.82 g) and benzaldehyde (1.1 mL) in 50 mL of 95% ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (4.0 g) in 50 mL of deionized water. Cool the solution to room temperature.

  • Slowly add the NaOH solution to the ethanolic solution of the reactants with continuous stirring at room temperature.

  • Allow the reaction mixture to stir at room temperature for 3-4 hours. The mixture will typically turn a deep color.

  • After the reaction is complete (monitored by TLC), carefully pour the mixture into a beaker containing 200 mL of cold water.

  • Acidify the solution by slowly adding 2M HCl while stirring, until the pH is approximately 2-3. A yellow or orange precipitate of the chalcone will form.

  • Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold deionized water to remove any residual acid and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Outcome:

  • Product: (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one

  • Appearance: Yellow to orange solid

  • Expected Yield: 75-85%

Step 2: Synthesis of this compound

This protocol details the acid-catalyzed cyclization of the chalcone intermediate to the target flavanone, utilizing a microwave-assisted method for rapid and efficient conversion.[4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one270.281.35 g5
Glacial Acetic Acid60.0520 mL-
Ethyl Acetate-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-50 mL-
Brine Solution-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-5 g-

Equipment:

  • Microwave synthesizer with appropriate reaction vessels

  • Rotary evaporator

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure (Microwave-Assisted):

  • Place the chalcone intermediate (1.35 g) into a 50 mL microwave reaction vessel.

  • Add 20 mL of glacial acetic acid.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 120°C for 30 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer. Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure flavanone.

Alternative Procedure (Conventional Heating): If a microwave synthesizer is not available, the reaction can be performed by refluxing the chalcone in glacial acetic acid for 4-6 hours. The workup procedure remains the same. Yields may be lower and reaction times significantly longer compared to the microwave method.[4]

Expected Outcome:

  • Product: this compound

  • Appearance: Pale yellow or off-white solid

  • Expected Yield: 80-90% (for microwave-assisted method)[4]

Data Summary

Table 1: Summary of Reaction Parameters

StepReaction TypeKey ReagentsCatalyst/SolventTemp.TimeExpected Yield
1. Chalcone Synthesis Claisen-Schmidt Condensation2',4'-dihydroxy-6'-methoxyacetophenone, BenzaldehydeNaOH / Ethanol, WaterR.T.3-4 h75-85%
2. Flavanone Synthesis Intramolecular Cyclization(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-oneGlacial Acetic Acid120°C30 min80-90%

Visual Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Flavanone Synthesis (Intramolecular Cyclization) start1 2',4'-Dihydroxy-6'- methoxyacetophenone process1 React with NaOH in Ethanol/Water Stir at Room Temperature (3-4h) start1->process1 start2 Benzaldehyde start2->process1 workup1 Acidify with HCl Filter, Wash, and Dry process1->workup1 product1 Chalcone Intermediate: (E)-1-(2,4-dihydroxy-6-methoxyphenyl) -3-phenylprop-2-en-1-one workup1->product1 process2 Heat in Glacial Acetic Acid Microwave at 120°C (30 min) product1->process2 Use as starting material workup2 Neutralize with NaHCO3 Extract, Dry, and Concentrate process2->workup2 purify Purify by Recrystallization or Column Chromatography workup2->purify final_product Final Product: 5,7-Dihydroxy-6-Methoxy-2-Phenyl- 2,3-Dihydrochromen-4-One purify->final_product

References

Application Notes and Protocols for Dihydrooroxylin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooroxylin A is a flavanone, a class of flavonoids, found in various plant species, including Nothofagus pumilio and Pisonia aculeata. It is also recognized as a metabolic derivative of Oroxylin A. These detailed application notes and protocols provide a comprehensive guide for the extraction and purification of Dihydrooroxylin A from plant materials, intended for use in research and drug development.

Application Notes

This section provides an overview of the key principles and strategic considerations for the successful extraction and purification of Dihydrooroxylin A.

1. Plant Source Material

The primary documented botanical source for Dihydrooroxylin A is the foliage of Nothofagus pumilio. Additionally, plants rich in its precursor, Oroxylin A, such as Scutellaria baicalensis and Oroxylum indicum, may also serve as potential sources. It is important to note that the concentration of Dihydrooroxylin A within the plant material can be influenced by various factors, including the plant's age, geographical origin, and the specific time of harvest.

2. Extraction Strategy

The efficiency of Dihydrooroxylin A extraction is heavily dependent on the chosen methodology and solvent system. Maceration is a straightforward and effective technique for the extraction of flavonoids. The selection of an appropriate solvent should be guided by the polarity of Dihydrooroxylin A. A comparative summary of suitable extraction solvents is presented in Table 1.

3. Purification Strategy

To achieve high-purity Dihydrooroxylin A, a sequential, multi-step purification process is generally necessary. This process typically employs a combination of chromatographic techniques. An initial purification step using column chromatography is effective for the separation of major compound classes. This is followed by a final polishing step using preparative High-Performance Liquid Chromatography (prep-HPLC) to obtain the compound at a high degree of purity. Table 2 provides a summary of adaptable chromatographic conditions for the purification of Dihydrooroxylin A.

Data Presentation

Table 1: Properties and Considerations for Extraction Solvents

Solvent SystemPolarityAdvantagesDisadvantages
80% Methanol (v/v)HighEfficiently extracts a wide spectrum of flavonoids.Tends to co-extract a significant amount of polar impurities.
95% Ethanol (v/v)HighRecognized as a safe solvent (GRAS status) and is effective for many flavonoids.Can extract substantial quantities of chlorophyll and other plant pigments.
Ethyl AcetateMediumOffers greater selectivity for flavonoids of intermediate polarity, thereby reducing some polar contaminants.May result in a lower yield for highly polar compounds when compared to alcohols.
ChloroformLowUseful for the selective extraction of non-polar compounds.Poses environmental and health risks.
DichloromethaneLowExhibits selectivity similar to chloroform.Poses environmental and health risks.

Table 2: Parameters for Chromatographic Purification

TechniqueStationary PhaseMobile Phase (Gradient Elution)Detection MethodPurpose
Column Chromatography Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1) or Dichloromethane:Methanol (e.g., from 99:1 to 9:1)Thin Layer Chromatography (TLC) with UV visualizationInitial fractionation of the crude extract and removal of major impurities.
Preparative HPLC C18 (e.g., 10 µm particle size, 250 x 20 mm column dimensions)Acetonitrile:Water with 0.1% Formic Acid (e.g., from 30:70 to 70:30)UV detection at approximately 280 nmHigh-resolution purification to achieve a final purity of >95%.

Experimental Protocols

Protocol 1: Extraction of Dihydrooroxylin A from Nothofagus pumilio Leaves

This protocol provides a step-by-step method for the extraction of Dihydrooroxylin A utilizing the maceration technique.

Materials:

  • Dried and finely powdered leaves of Nothofagus pumilio

  • 80% Methanol (v/v), analytical grade

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

Procedure:

  • Accurately weigh 100 g of the dried, powdered leaves of Nothofagus pumilio.

  • Transfer the powdered plant material into a 2 L Erlenmeyer flask.

  • Add 1 L of 80% methanol to the flask, ensuring the plant material is fully submerged.

  • Securely seal the flask and let it stand at ambient temperature for 48 hours, with intermittent agitation.

  • Separate the plant residue from the liquid extract by filtering through Whatman No. 1 filter paper.

  • Collect the filtrate and subject the plant residue to a second extraction with an additional 500 mL of 80% methanol for a duration of 24 hours.

  • Filter the second extract and combine the filtrates from both extraction steps.

  • Concentrate the pooled filtrate using a rotary evaporator under reduced pressure, maintaining the temperature below 50°C, to yield the crude extract.

  • Ensure the complete removal of residual solvent by drying the crude extract under a vacuum.

Protocol 2: Purification of Dihydrooroxylin A

This protocol details a two-stage purification process, commencing with column chromatography and culminating in preparative HPLC.

Part A: Silica Gel Column Chromatography

Materials:

  • Crude extract obtained from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Glass chromatography column (e.g., 50 cm in length, 4 cm in diameter)

  • Cotton wool

  • Fine sand

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization (254 nm and 365 nm)

  • Fraction collection tubes

Procedure:

  • Column Packing:

    • Insert a small plug of cotton wool at the outlet of the glass column.

    • Carefully add a thin layer of sand on top of the cotton wool.

    • Prepare a slurry of silica gel in hexane and gently pour it into the column.

    • Facilitate the settling of the silica gel by tapping the column, ensuring a uniformly packed bed.

    • Add a protective layer of sand to the top of the silica gel bed.

    • Equilibrate the packed column by passing hexane through it until the bed is stable.

  • Sample Application:

    • Dissolve a portion of the crude extract in a minimal volume of dichloromethane or the initial mobile phase.

    • As an alternative, the crude extract can be adsorbed onto a small quantity of silica gel, dried to a free-flowing powder, and then carefully loaded onto the top of the prepared column.

  • Elution:

    • Initiate the elution with 100% hexane.

    • Systematically increase the polarity of the mobile phase by introducing and increasing the proportion of ethyl acetate (e.g., progressing through 95:5, 90:10, 80:20 ratios of hexane to ethyl acetate).

    • Collect the eluate in fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC. Apply a small aliquot of each fraction to a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., hexane:ethyl acetate in a 7:3 ratio).

    • Visualize the separated spots under a UV lamp.

    • Pool the fractions that exhibit a distinct spot corresponding to the anticipated Rf value of Dihydrooroxylin A.

  • Concentration:

    • Combine the identified fractions and remove the solvent using a rotary evaporator to yield a partially purified extract.

Part B: Preparative High-Performance Liquid Chromatography (prep-HPLC)

Materials:

  • Partially purified extract from Part A

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system equipped with a C18 column

  • Automated fraction collector

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified extract in the initial mobile phase composition (e.g., 30% acetonitrile in water).

    • Clarify the sample by passing it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 10 µm particle size, 250 x 20 mm dimensions (or equivalent)

    • Mobile Phase A: Deionized water, optionally containing 0.1% formic acid

    • Mobile Phase B: Acetonitrile, optionally containing 0.1% formic acid

    • Gradient Program: Begin with 30% B, and linearly increase to 70% B over a 40-minute period.

    • Flow Rate: 10 mL/min

    • Detection Wavelength: UV at 280 nm

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the resulting chromatogram in real-time and utilize the fraction collector to isolate the peak corresponding to Dihydrooroxylin A.

  • Purity Verification and Final Product Preparation:

    • Assess the purity of the collected fraction by analytical HPLC.

    • Combine the fractions that meet the desired purity level and remove the solvent via lyophilization (freeze-drying) or rotary evaporation to obtain the final, pure Dihydrooroxylin A.

Visualizations

ExtractionWorkflow Start Dried Nothofagus pumilio leaves Maceration Maceration with 80% Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Dihydrooroxylin A Extract Concentration->CrudeExtract

Caption: A schematic workflow for the extraction of Dihydrooroxylin A.

PurificationWorkflow CrudeExtract Crude Extract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography TLCAnalysis TLC Analysis of Fractions ColumnChromatography->TLCAnalysis PartiallyPurified Partially Purified Extract TLCAnalysis->PartiallyPurified PrepHPLC Preparative HPLC (C18) PartiallyPurified->PrepHPLC PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureCompound Pure Dihydrooroxylin A PurityAnalysis->PureCompound OroxylinA_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Activates OroxylinA Oroxylin A OroxylinA->TLR4_MD2 Inhibits IRAK4 IRAK4 MyD88->IRAK4 TAK1 p-TAK1 IRAK4->TAK1 IKK p-IKKβ TAK1->IKK IkBa p-IκBα IKK->IkBa NFkB_p65 p-p65 (NF-κB) IkBa->NFkB_p65 Phosphorylates & Releases NFkB_translocation NF-κB Translocation NFkB_p65->NFkB_translocation Inflammatory_Genes Inflammatory Gene Expression NFkB_translocation->Inflammatory_Genes

Application Note: HPLC Analysis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One (Alpinetin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One, commonly known as alpinetin, using High-Performance Liquid Chromatography (HPLC). Alpinetin is a flavonoid with various reported biological activities, making its accurate quantification crucial for research, quality control, and drug development. The described method is simple, accurate, and precise, utilizing a reversed-phase C18 column with UV detection. This note includes comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow.

Introduction

This compound (alpinetin) is a flavanone found in various medicinal plants. Its potential therapeutic effects have led to increased interest in its analysis and quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of flavonoids like alpinetin due to its high resolution, sensitivity, and reproducibility.[1] This application note details a validated HPLC method suitable for the determination of alpinetin.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification of alpinetin.

ParameterCondition
HPLC System Agilent Technologies 1200 series or equivalent
Column Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent C18 column
Mobile Phase Methanol and Water (70:30, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 20 µL
Column Temperature 30°C[4]
Detection Wavelength 290 nm or 295 nm[1][2]
Run Time Approximately 10 minutes
Preparation of Standard Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of alpinetin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 7-224 µg/mL).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix. For plant materials, an extraction step is necessary.

Matrix Solid-Phase Dispersion (MSPD) Extraction (for plant samples):

  • Grind the plant material into a fine powder.

  • Mix 0.5 g of the powdered sample with 1.5 g of C18 sorbent in a mortar.

  • Transfer the mixture to a solid-phase extraction cartridge.

  • Elute the alpinetin from the matrix with a suitable solvent, such as methanol.

  • Filter the eluate through a 0.45 µm syringe filter before injection into the HPLC system.

For other matrices, such as plasma, protein precipitation followed by dilution may be required.[5][6]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[2][3] Key validation parameters are summarized in the table below.

Data Presentation

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC method for the analysis of alpinetin.

ParameterResult
Retention Time (Rt) 5.7 ± 0.02 min[1]
Linearity Range 7 - 224 µg/mL[2]
Correlation Coefficient (r²) 0.999[2]
Limit of Detection (LOD) 3.4 µg/mL[2]
Limit of Quantification (LOQ) 10 µg/mL[2]
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Theoretical Plates 7812[1]
Tailing Factor 0.971[1]

Note: The values for Precision and Accuracy are typical expected ranges for a validated method.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of alpinetin.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results Sample Sample Collection (e.g., Plant Material) Extraction Extraction (e.g., MSPD) Sample->Extraction Standard Alpinetin Reference Standard Dilution Preparation of Working Standards Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Dilution->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration & Quantification Data->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC analysis of alpinetin.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound (alpinetin). The protocol is straightforward, and the method validation data demonstrates its suitability for routine analysis in research and quality control settings. The provided workflow and data tables offer a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for Cell-based Assays Using Dihydrooroxylin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Dihydrooroxylin A in cell-based assays. Dihydrooroxylin A, a flavonoid compound, and its related molecule Oroxylin A, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and anticancer effects.[1][2][3] This guide outlines the signaling pathways affected by these compounds and provides methodologies for key in vitro experiments.

Overview of Dihydrooroxylin A and Oroxylin A

Dihydrooroxylin A and Oroxylin A are flavonoids primarily isolated from plants such as Scutellaria baicalensis and Oroxylum indicum.[2][4] These compounds have been shown to modulate various signaling pathways involved in inflammation and cancer.[3] Oroxylin A, in particular, has been demonstrated to exhibit anti-proliferative, anti-inflammatory, and pro-apoptotic effects in various cancer cell lines.[1] Its mechanisms of action often involve the inhibition of key inflammatory and oncogenic signaling cascades.[2][3]

Key Signaling Pathways

Dihydrooroxylin A and Oroxylin A have been shown to modulate several critical signaling pathways. Understanding these pathways is crucial for designing and interpreting cell-based assays.

TLR4/NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory effect of Oroxylin A is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key player in the innate immune response and is often activated by lipopolysaccharide (LPS), a component of gram-negative bacteria, leading to the production of pro-inflammatory cytokines. Oroxylin A has been found to suppress the activation of this pathway.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TAK1 p-TAK1 IRAK4->TAK1 IKK p-IKKβ TAK1->IKK IkB p-IκBα IKK->IkB NFkB p-p65 (NF-κB) Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates DihydrooroxylinA Dihydrooroxylin A (Oroxylin A) DihydrooroxylinA->TLR4_MD2 Inhibits DihydrooroxylinA->MyD88 Inhibits DihydrooroxylinA->IRAK4 Inhibits DihydrooroxylinA->TAK1 Inhibits DihydrooroxylinA->IKK Inhibits DihydrooroxylinA->IkB Inhibits DihydrooroxylinA->NFkB Inhibits

Figure 1: Inhibition of TLR4/NF-κB signaling by Dihydrooroxylin A.
Other Oncogenic Signaling Pathways

Oroxylin A has been reported to modulate a variety of other signaling pathways implicated in cancer development and progression, including MAPK, ERK1/2, Wnt/β-catenin, and PTEN/PI3K/Akt pathways.[3] The modulation of these pathways contributes to its anti-cancer properties.

Experimental Protocols

This section provides detailed protocols for common cell-based assays to evaluate the bioactivity of Dihydrooroxylin A.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[5]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours.

  • Treatment: Treat the cells with various concentrations of Dihydrooroxylin A for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Dihydrooroxylin A (various concentrations) A->B C Incubate for 24h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (490 nm or 570 nm) F->G H Calculate cell viability G->H

Figure 2: Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Release Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by cells.

Principle: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo dye, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate. Pre-treat the cells with different concentrations of Dihydrooroxylin A for 30 minutes.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours. Include unstimulated and vehicle controls.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl) ethylenediamine dihydrochloride in water).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Dihydrooroxylin A A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Mix supernatant with Griess reagent D->E F Incubate for 10-15 min E->F G Measure absorbance (540 nm) F->G H Determine nitrite concentration G->H

Figure 3: Workflow for the Nitric Oxide (NO) Release Assay.

Data Presentation

Quantitative data from cell-based assays with Dihydrooroxylin A should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of Oroxylin A on NO Production in LPS-induced RAW 264.7 Macrophages [6]

TreatmentConcentration (µM)NO Production (% of Control)
Control (LPS only)-100
Oroxylin A + LPS587.84 ± 4.47
Oroxylin A + LPS1086.18 ± 3.66
Oroxylin A + LPS2584.41 ± 4.89
Oroxylin A + LPS5083.68 ± 5.28

Data represents mean ± SD. The study showed that Oroxylin A significantly inhibits the overproduction of NO in PIC-induced RAW 264.7 mouse macrophages (P<0.001).[6]

Table 2: In Vitro Anti-Cancer Effects of 9-Methoxycanthin-6-one [7]

Cell LineCancer TypeIC₅₀ (µM)
A2780Ovarian4.04 ± 0.36
SKOV-3Ovarian5.80 ± 0.40
MCF-7Breast15.09 ± 0.99
HT29Colorectal3.79 ± 0.069
A375Skin5.71 ± 0.20
HeLaCervical4.30 ± 0.27

This table shows the IC₅₀ values of a related compound, 9-methoxycanthin-6-one, against various cancer cell lines, demonstrating its anti-cancer potential.[7]

Conclusion

These application notes provide a framework for investigating the cellular effects of Dihydrooroxylin A. The provided protocols for cell viability and nitric oxide release assays, along with an understanding of the underlying signaling pathways, will enable researchers to effectively evaluate the therapeutic potential of this promising natural compound. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Evaluation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one is a flavonoid, a class of natural compounds known for a wide range of biological activities. Structurally similar flavonoids have demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. For instance, the related compound 5,7-dihydroxy-6-methoxy-2-(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), a derivative of Oroxylin A, has been shown to ameliorate memory impairment and sensorimotor gating deficits in mouse models of schizophrenia, suggesting a potential role in modulating the GABAergic system.[1] Another similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, has exhibited anti-inflammatory effects by inhibiting key inflammatory mediators like COX-2, 5-LOX, and TNF-α.[2]

These findings provide a strong rationale for investigating the in vivo therapeutic potential of this compound in relevant disease models. This document provides a detailed experimental design and protocols for evaluating its neuroprotective and anti-inflammatory efficacy.

Proposed In Vivo Experimental Design

Hypothesis

Based on the activities of structurally related flavonoids, the primary hypothesis is that this compound will exhibit neuroprotective and anti-inflammatory effects in a mouse model of neuroinflammation-induced cognitive dysfunction.

Animal Model

A suitable animal model for this investigation is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, reliably induces a systemic inflammatory response leading to neuroinflammation, cognitive deficits, and behavioral changes. This model is well-established and allows for the assessment of both anti-inflammatory and neuroprotective effects of a test compound.

Experimental Groups

A total of five experimental groups of C57BL/6 mice (male, 8-10 weeks old) are proposed, with n=10 mice per group to ensure statistical power.

GroupTreatmentRationale
1Vehicle Control (e.g., 0.5% CMC-Na) + Saline (i.p.)Negative control to assess baseline behavior and biochemical markers.
2Vehicle Control + LPS (0.25 mg/kg, i.p.)Positive control to induce neuroinflammation and cognitive deficits.
3This compound (10 mg/kg, p.o.) + LPSLow dose treatment group to assess dose-dependent effects.
4This compound (20 mg/kg, p.o.) + LPSHigh dose treatment group, based on effective doses of similar compounds.[1]
5Dexamethasone (1 mg/kg, i.p.) + LPSReference control with a known anti-inflammatory drug.

Experimental Workflow

experimental_workflow acclimatization Acclimatization (7 days) treatment Pre-treatment (14 days) - Vehicle - Compound (10 & 20 mg/kg) - Dexamethasone acclimatization->treatment induction LPS Induction (0.25 mg/kg, i.p.) on day 15 treatment->induction behavioral Behavioral Tests (24h post-LPS) - Morris Water Maze - Y-Maze induction->behavioral euthanasia Euthanasia & Tissue Collection (48h post-LPS) behavioral->euthanasia analysis Biochemical & Histological Analysis - ELISA (Cytokines) - Western Blot (Signaling Proteins) - Immunohistochemistry (Microglia) euthanasia->analysis

Figure 1: Experimental workflow for in vivo evaluation.

Experimental Protocols

Compound Preparation and Administration
  • Preparation: this compound will be suspended in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water. The suspension should be freshly prepared daily and sonicated for 15 minutes before administration to ensure homogeneity.

  • Administration: The compound will be administered orally (p.o.) via gavage once daily for 14 consecutive days prior to LPS injection. The volume of administration will be 10 mL/kg body weight.

LPS-Induced Neuroinflammation
  • On day 15, 30 minutes after the final compound administration, mice will receive a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 0.25 mg/kg. The control group will receive a corresponding volume of sterile saline.

Behavioral Assessments (24 hours post-LPS)
  • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Acquisition Phase (Days 1-4 post-LPS): Mice are trained to find a hidden platform in a circular pool of opaque water. Four trials per day will be conducted. Escape latency (time to find the platform) and path length will be recorded.

    • Probe Trial (Day 5 post-LPS): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured.

  • Y-Maze Test: To evaluate short-term spatial working memory.

    • The mouse is placed in the center of a Y-shaped maze and allowed to explore the three arms freely for 8 minutes.

    • The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.

    • The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Euthanasia and Tissue Collection (48 hours post-LPS)
  • Mice will be anesthetized with isoflurane and euthanized by cervical dislocation.

  • Blood will be collected via cardiac puncture for serum separation and cytokine analysis.

  • The brain will be rapidly excised. One hemisphere will be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis. The other hemisphere will be fixed in 4% paraformaldehyde for histological analysis.

Biochemical and Histological Analysis
  • ELISA for Pro-inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in the serum and brain homogenates will be quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Brain tissue homogenates will be used to assess the protein expression levels of key signaling molecules involved in inflammation and neuroprotection, such as p-NF-κB, Iba1 (a microglial marker), and BDNF (Brain-Derived Neurotrophic Factor).

  • Immunohistochemistry: Paraffin-embedded brain sections will be stained with an anti-Iba1 antibody to visualize and quantify microglial activation in the hippocampus and cortex.

Data Presentation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using one-way ANOVA followed by a post-hoc Tukey's test for multiple comparisons. A p-value of less than 0.05 will be considered statistically significant.

Table 1: Summary of Quantitative Data to be Collected
ParameterMeasurement UnitGroups to be ComparedExpected Outcome with Effective Treatment
Behavioral Tests
Morris Water Maze - Escape LatencySeconds (s)All groupsDecreased latency compared to the LPS group.
Morris Water Maze - Time in Target QuadrantPercentage (%)All groupsIncreased time compared to the LPS group.
Y-Maze - Spontaneous AlternationPercentage (%)All groupsIncreased percentage compared to the LPS group.
Biochemical Markers
Serum TNF-α, IL-1β, IL-6pg/mLAll groupsDecreased levels compared to the LPS group.
Brain TNF-α, IL-1β, IL-6pg/mg of proteinAll groupsDecreased levels compared to the LPS group.
Brain p-NF-κB/NF-κB RatioRelative Density UnitsAll groupsDecreased ratio compared to the LPS group.
Brain Iba1 ExpressionRelative Density UnitsAll groupsDecreased expression compared to the LPS group.
Brain BDNF ExpressionRelative Density UnitsAll groupsIncreased expression compared to the LPS group.
Histological Analysis
Iba1-positive cell count/areaCells/mm²All groupsDecreased count/area compared to the LPS group.

Signaling Pathway Diagram

The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_active Active NF-κB IKK->NFkB_active activation NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines Compound 5,7-Dihydroxy-6-methoxy-2-phenyl- 2,3-dihydrochromen-4-one Compound->IKK inhibits

Figure 2: Proposed inhibitory action on the NF-κB signaling pathway.

References

Application Notes and Protocols: Dihydrooroxylin A as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current scientific literature, Dihydrooroxylin A is not established or utilized as a fluorescent probe for bioimaging. It is a known flavanone with various biological activities, but its photophysical properties and potential for fluorescence-based applications have not been characterized or reported. Therefore, the following application notes and protocols are provided as a general framework and hypothetical example of how a similar small molecule could be developed and used as a fluorescent probe. This guide is intended for researchers, scientists, and drug development professionals to illustrate the principles and methodologies involved in the application of fluorescent probes for bioimaging.

Introduction to Fluorescent Probes

Fluorescent probes are molecules (fluorophores) that can absorb light at a specific wavelength and emit light at a longer wavelength. In bioimaging, these probes are designed to selectively target and report on the presence or activity of specific biological molecules, structures, or microenvironments within living cells and organisms. An ideal fluorescent probe for bioimaging should possess several key characteristics:

  • High Quantum Yield: Efficiency of converting absorbed light to emitted light.

  • High Molar Extinction Coefficient: Efficiency of light absorption.

  • Photostability: Resistance to degradation upon light exposure.

  • Biocompatibility and Low Toxicity: Minimal perturbation to the biological system.

  • Specificity: High affinity and selectivity for the target of interest.

  • "Turn-on" or "Turn-off" Mechanism: A significant change in fluorescence intensity upon binding to the target, providing a high signal-to-noise ratio.

Hypothetical Application of a Dihydrooroxylin A Analog as a Fluorescent Probe

For the purpose of this guide, we will hypothesize a chemically modified, fluorescent version of Dihydrooroxylin A, hereafter referred to as "DHOA-Probe," designed as a "turn-on" probe for detecting the activity of a specific nitroreductase enzyme, which is often overexpressed in hypoxic tumor cells.

Principle: DHOA-Probe is synthesized with a nitro group that quenches its fluorescence. In the presence of nitroreductase, the nitro group is reduced to an amino group, restoring the fluorescence of the probe. This "turn-on" response allows for the specific imaging of nitroreductase activity.

Quantitative Data Summary (Hypothetical for DHOA-Probe)

The following tables summarize the hypothetical photophysical and performance data for DHOA-Probe.

Table 1: Photophysical Properties of DHOA-Probe

PropertyDHOA-Probe (Quenched)DHOA-Probe (Activated)
Absorption Maximum (λabs) 480 nm495 nm
Emission Maximum (λem) -525 nm
Molar Extinction Coefficient (ε) 15,000 M-1cm-135,000 M-1cm-1
Quantum Yield (Φ) < 0.010.65
Solubility Soluble in DMSO, PBS (<1%)Soluble in DMSO, PBS (<1%)

Table 2: Performance in Bioimaging Applications (Hypothetical)

ParameterValue
Limit of Detection (Nitroreductase) 10 ng/mL
Optimal Concentration for Cell Staining 5 µM
Incubation Time (HeLa cells) 30 minutes
Signal-to-Noise Ratio (in vitro) > 50-fold increase

Experimental Protocols

Preparation of DHOA-Probe Stock Solution
  • Reagents: DHOA-Probe (lyophilized powder), Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure:

    • Allow the vial of lyophilized DHOA-Probe to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the probe in anhydrous DMSO. For example, dissolve 2.86 mg of DHOA-Probe (assuming a molecular weight similar to Dihydrooroxylin A, 286.28 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

In Vitro Imaging of Nitroreductase Activity in Cultured Cells
  • Cell Culture:

    • Plate HeLa cells (or another suitable cell line known to express the target nitroreductase) on a glass-bottom dish or a 96-well plate suitable for microscopy.

    • Culture the cells in appropriate media until they reach 70-80% confluency.

  • Cell Staining:

    • Prepare a working solution of DHOA-Probe by diluting the 10 mM stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final concentration of 5 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the DHOA-Probe working solution to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.

  • Imaging:

    • After incubation, gently wash the cells twice with warm PBS to remove any excess probe.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the probe (e.g., excitation at 488 nm, emission collection at 510-550 nm).

    • Acquire images of both the probe-stained cells and a control group of unstained cells to assess background fluorescence.

In Vivo Imaging (Hypothetical Animal Model)
  • Animal Model: Use a tumor xenograft mouse model where the tumor cells are known to have high nitroreductase activity.

  • Probe Administration:

    • Prepare a sterile, injectable solution of DHOA-Probe in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent like Cremophor EL).

    • Administer the probe to the mice via intravenous or intraperitoneal injection at an appropriate dose (to be determined empirically).

  • Imaging:

    • At various time points after injection, image the mice using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

    • Monitor the fluorescence signal in the tumor region over time to determine the optimal imaging window.

Visualizations

cluster_0 DHOA-Probe_Quenched DHOA-Probe (Non-fluorescent) DHOA-Probe_Active DHOA-Probe (Fluorescent) DHOA-Probe_Quenched->DHOA-Probe_Active Reduction of Nitro Group Nitroreductase Nitroreductase Nitroreductase->DHOA-Probe_Quenched

Caption: "Turn-on" mechanism of the hypothetical DHOA-Probe.

Start Start Cell_Culture Culture cells on microscopy-compatible dish Start->Cell_Culture Prepare_Probe Prepare DHOA-Probe working solution (5 µM) Cell_Culture->Prepare_Probe Incubate Incubate cells with probe (30 min, 37°C) Prepare_Probe->Incubate Wash Wash cells with PBS Incubate->Wash Image Image with fluorescence microscope Wash->Image End End Image->End

Caption: General workflow for in vitro cell staining with a fluorescent probe.

cluster_pathway Hypothetical Signaling Pathway External_Signal External Signal (e.g., Hypoxia) Upstream_Kinase Upstream Kinase External_Signal->Upstream_Kinase Activates Nitroreductase_Gene Nitroreductase Gene (Transcription) Upstream_Kinase->Nitroreductase_Gene Induces Nitroreductase_Protein Nitroreductase Protein (Translation) Nitroreductase_Gene->Nitroreductase_Protein DHOA_Probe_Activation DHOA-Probe Activation (Fluorescence) Nitroreductase_Protein->DHOA_Probe_Activation Catalyzes

Caption: Signaling pathway leading to DHOA-Probe activation.

Application Notes and Protocols for the Formulation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one is a flavonoid derivative with potential therapeutic applications. Flavonoids, a class of polyphenolic compounds found in plants, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] However, their clinical translation is often hampered by poor aqueous solubility, low bioavailability, and rapid metabolism.[2][3][5][6][7][8][9] To overcome these limitations, advanced drug delivery systems are being explored to enhance their therapeutic efficacy.[5][6][7]

This document provides detailed application notes and experimental protocols for the formulation of this compound using lipid-based nanocarriers, specifically liposomes and solid lipid nanoparticles (SLNs). These formulations aim to improve the solubility, stability, and bioavailability of this promising compound.

Therapeutic Rationale

While specific therapeutic activities of this compound are still under investigation, its structural similarity to other flavonoids suggests potential benefits in conditions associated with oxidative stress and inflammation. For instance, a structurally related compound, 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one, a derivative of Oroxylin A, has shown memory-improving effects and the potential to reduce ADHD-like behavior.[10] It is hypothesized to act as a dopamine reuptake inhibitor without the addictive properties of stimulants.[10] Another similar flavone, 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one, has demonstrated anti-inflammatory properties by inhibiting COX-2, 5-LOX, and TNF-α production.[11]

Potential Therapeutic Applications:

  • Neurodegenerative Diseases: By mitigating oxidative stress and inflammation in the central nervous system.

  • Cancer Therapy: Flavonoids have been shown to inhibit cancer cell growth and induce apoptosis.[12] Formulations can enhance targeted delivery to tumor tissues.[3][12]

  • Inflammatory Disorders: By modulating inflammatory pathways.[4]

Formulation Strategies: Liposomes and Solid Lipid Nanoparticles

Lipid-based nanocarriers are an effective approach to encapsulate hydrophobic compounds like flavonoids, thereby improving their bioavailability.[1][2]

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and hydrophobic drugs. For flavonoids, they offer advantages such as improved stability, solubility, and the potential for targeted delivery.[1][2][13][14][15]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer good biocompatibility, controlled release, and protection of the encapsulated drug from degradation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes using the thin-film hydration method followed by sonication.[13]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder (optional)

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, SPC, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. A typical molar ratio of SPC to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a controlled speed and temperature (e.g., 40°C) under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of organic solvents.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 5-10 minutes (with pulsed cycles to avoid overheating) or in a bath sonicator for 30-60 minutes.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated drug by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes) and collect the supernatant containing the liposomes.

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the liposomal suspension with deionized water and analyze using a Zetasizer.

  • Purpose: To determine the average particle size, size distribution, and surface charge of the liposomes, which are critical for stability and in vivo performance.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the unencapsulated drug from the liposomes by centrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug and quantify the total amount of drug.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. Morphological Characterization:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Place a drop of the diluted liposomal suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., phosphotungstic acid), and visualize under the microscope.

  • Purpose: To observe the shape and surface morphology of the liposomes.

Table 1: Expected Physicochemical Properties of Flavonoid-Loaded Liposomes

ParameterExpected Range
Particle Size (nm)100 - 200
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)> 70%
Protocol 3: In Vitro Drug Release Study

Method: Dialysis Bag Method.

Procedure:

  • Place a known amount of the liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Liposome Formulation and Characterization

G Workflow for Liposomal Formulation of this compound A Mixing of Drug and Lipids in Organic Solvent B Thin Film Formation (Rotary Evaporation) A->B C Hydration with Aqueous Buffer B->C D Formation of MLVs C->D E Size Reduction (Sonication/Extrusion) D->E F Formation of SUVs E->F G Purification (Centrifugation) F->G H Final Liposomal Formulation G->H I Characterization H->I J Particle Size & PDI (DLS) I->J K Zeta Potential (ELS) I->K L Encapsulation Efficiency (HPLC/UV-Vis) I->L M Morphology (TEM/SEM) I->M N In Vitro Release (Dialysis) I->N

Caption: Workflow for liposome preparation and characterization.

Postulated Anti-inflammatory Signaling Pathway

G Postulated Anti-inflammatory Signaling Pathway of Formulated Flavonoid A Formulated Flavonoid (Liposome/SLN) B Cellular Uptake A->B Enhanced Bioavailability C Inhibition of NF-κB Pathway B->C D Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) C->D E Inhibition of COX-2 and iNOS Expression C->E F Reduced Inflammation and Oxidative Stress D->F E->F

Caption: Postulated anti-inflammatory mechanism of the formulated flavonoid.

Conclusion

The formulation of this compound into lipid-based nanocarriers presents a promising strategy to enhance its therapeutic potential. The detailed protocols provided herein offer a systematic approach for the preparation and characterization of these formulations. Further in vivo studies are warranted to validate the efficacy and safety of these delivery systems for various therapeutic applications.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Potential of Dihydrooroxylin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooroxylin A, a flavanone found in certain medicinal plants, is a compound of growing interest for its potential therapeutic properties. Structurally related to the well-studied flavonoid Oroxylin A, Dihydrooroxylin A is anticipated to possess significant anti-inflammatory activity. This document provides detailed application notes and experimental protocols for the investigation of Dihydrooroxylin A's anti-inflammatory effects. The methodologies described are based on established assays for characterizing the anti-inflammatory properties of flavonoids and are intended to serve as a comprehensive guide for researchers.

While specific quantitative data for Dihydrooroxylin A is limited in current literature, the provided protocols offer a robust framework for its evaluation. The data presented in the tables are derived from studies on structurally similar compounds, such as Oroxylin A analogs, and should be considered as reference points for experimental design and data interpretation.

Data Presentation

The following tables summarize the expected readouts and provide example data from related compounds to guide the assessment of Dihydrooroxylin A's anti-inflammatory efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Oroxylin A Analogs

CompoundAssayCell LineStimulantIC50 (µM)Reference CompoundIC50 (µM)
Oroxylin A analog (4-nitrophenyl derivative)Nitric Oxide (NO) ProductionBV2LPS4.73Wogonin7.80

Note: This data is for an analog of Oroxylin A and serves as an example of expected potency.[1]

Table 2: Pro-inflammatory Cytokine and Mediator Inhibition by Flavonoids

CompoundCell LineStimulantTargetInhibition (%) at specified concentration
LuteolinRAW 264.7LPSTNF-αSignificant reduction
LuteolinRAW 264.7LPSIL-1βSignificant reduction
LuteolinRAW 264.7LPSIL-6Significant reduction
ApigeninRAW 264.7LPSiNOSConcentration-dependent decrease
ApigeninRAW 264.7LPSCOX-2Concentration-dependent decrease

Note: This table provides qualitative data on the inhibitory effects of other relevant flavonoids on key inflammatory markers.

Key Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

Objective: To determine the non-cytotoxic concentration range of Dihydrooroxylin A on relevant cell lines (e.g., RAW 264.7 macrophages) to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Dihydrooroxylin A (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To assess the inhibitory effect of Dihydrooroxylin A on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of Dihydrooroxylin A for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and Dihydrooroxylin A-only groups.

  • After incubation, collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the inhibitory effect of Dihydrooroxylin A on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.

Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • After 24 hours of stimulation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • The results are typically expressed as pg/mL or ng/mL.

4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the molecular mechanism of Dihydrooroxylin A's anti-inflammatory action by examining its effect on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with Dihydrooroxylin A for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events, longer for protein expression).

  • Lyse the cells and extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the acute anti-inflammatory effect of Dihydrooroxylin A in a well-established animal model of inflammation.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Fast the animals overnight with free access to water before the experiment.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and Dihydrooroxylin A treatment groups (e.g., 25, 50, 100 mg/kg).

  • Administer Dihydrooroxylin A or the control substances orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Mandatory Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription DihydrooroxylinA Dihydrooroxylin A DihydrooroxylinA->IKK Inhibits

Caption: Dihydrooroxylin A's potential inhibition of the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes DihydrooroxylinA Dihydrooroxylin A DihydrooroxylinA->TAK1 Inhibits

Caption: Potential modulation of MAPK signaling pathways by Dihydrooroxylin A.

Experimental Workflow Diagram

Experimental_Workflow start Start: Dihydrooroxylin A Sample in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo cell_viability Cell Viability (MTT) in_vitro->cell_viability no_assay Nitric Oxide Assay in_vitro->no_assay cytokine_assay Cytokine ELISA in_vitro->cytokine_assay western_blot Western Blot (NF-κB/MAPK) in_vitro->western_blot data_analysis Data Analysis & Interpretation cell_viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema paw_edema->data_analysis end Conclusion on Anti-inflammatory Activity data_analysis->end

Caption: General workflow for assessing Dihydrooroxylin A's anti-inflammatory effects.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, also known as Dihydrooroxylin A, is a flavanone, a class of flavonoids with a characteristic three-ring structure. Flavonoids are a large group of polyphenolic compounds found in plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The antioxidant capacity of a compound is a critical parameter in drug discovery and development, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

These application notes provide a comprehensive guide for researchers to measure the antioxidant capacity of this compound using four widely accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC. Detailed protocols, data presentation guidelines, and visualizations of the experimental workflows and a relevant signaling pathway are included to facilitate the robust evaluation of this compound's antioxidant potential.

Application Notes

Relevance of Antioxidant Capacity Measurement

The ability of a compound to neutralize free radicals and other reactive oxygen species (ROS) is a key indicator of its potential therapeutic efficacy. By measuring the antioxidant capacity of this compound, researchers can:

  • Elucidate its mechanism of action: Understanding the antioxidant properties can provide insights into how the compound may exert its biological effects.

  • Screen for potential therapeutic applications: High antioxidant activity can suggest its utility in diseases associated with oxidative stress.

  • Conduct structure-activity relationship (SAR) studies: Comparing its activity with other flavonoids can help in the design of more potent antioxidant molecules.

Principles of a Selection of Antioxidant Assays

Four common assays are detailed in this guide to provide a comprehensive antioxidant profile:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the blue-green ABTS radical cation. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is proportional to the antioxidant's activity.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of an intense blue-colored complex.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Potential Signaling Pathways

The antioxidant activity of flavonoids like this compound can modulate various cellular signaling pathways. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

G Potential Antioxidant Signaling Pathway of Flavonoids cluster_0 In the Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Cellular_Protection Cellular Protection ROS->Cellular_Protection causes damage to Flavonoid This compound Flavonoid->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_in_nucleus Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_in_nucleus->ARE binds to

Caption: Flavonoid-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare a stock solution of Trolox in methanol and a series of dilutions to be used as a standard.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of the 96-well plate.

    • Add 100 µL of the test compound dilutions or Trolox standards to the respective wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

G DPPH Assay Workflow start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - DPPH Solution (0.1 mM) - Trolox Standards start->prep_reagents add_dpph Add 100 µL DPPH to each well prep_reagents->add_dpph add_sample Add 100 µL of Test Compound or Trolox to wells add_dpph->add_sample add_blank Add 100 µL Methanol to blank wells add_dpph->add_blank incubate Incubate in dark at room temperature for 30 minutes add_sample->incubate add_blank->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate buffer

  • Trolox

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution:

    • Dilute the ABTS•⁺ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the test compound dilutions or Trolox standards to the respective wells.

    • For the blank, add 10 µL of the solvent used for the test compound.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

    • Express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the test compound with that of the Trolox standard curve.

G ABTS Assay Workflow start Start prep_abts Prepare ABTS•⁺ Solution (7 mM ABTS + 2.45 mM K₂S₂O₈) Incubate 12-16h in dark start->prep_abts prep_working Prepare ABTS•⁺ Working Solution (Absorbance 0.70 at 734 nm) prep_abts->prep_working add_abts_working Add 190 µL ABTS•⁺ working solution to wells prep_working->add_abts_working add_sample Add 10 µL of Test Compound or Trolox to wells add_abts_working->add_sample incubate Incubate at room temperature for 6 minutes add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC value measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Materials:

  • This compound

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate buffer (pH 3.6)

  • Ferrous sulfate (FeSO₄) as a standard

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ in 40 mM HCl.

    • Prepare 20 mM FeCl₃ solution.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the FRAP reagent. Warm to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound dilutions or ferrous sulfate standards to the respective wells.

    • For the blank, add 20 µL of the solvent.

    • Incubate at 37°C for 4 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using the absorbance values of the ferrous sulfate standards.

    • Determine the FRAP value of the test compound from the standard curve and express it as µM Fe(II) equivalents.

G FRAP Assay Workflow start Start prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Warm to 37°C start->prep_frap add_frap Add 180 µL FRAP reagent to each well prep_frap->add_frap add_sample Add 20 µL of Test Compound or FeSO₄ standard to wells add_frap->add_sample incubate Incubate at 37°C for 4 minutes add_sample->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP value (µM Fe(II) equivalents) measure->calculate end End calculate->end

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (pH 7.4)

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of the test compound and Trolox in a suitable solvent and dilute with phosphate buffer.

  • Assay:

    • Add 150 µL of the fluorescein solution to each well of the black 96-well plate.

    • Add 25 µL of the test compound dilutions, Trolox standards, or blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement:

    • Immediately begin recording the fluorescence every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compound from the standard curve and express it as µmol of Trolox equivalents per µmol or µg of the compound.

G ORAC Assay Workflow start Start prep_reagents Prepare Reagents: - Fluorescein Solution - AAPH Solution - Test Compound & Trolox Dilutions start->prep_reagents add_fluorescein Add 150 µL Fluorescein to each well of a black plate prep_reagents->add_fluorescein add_sample Add 25 µL of Test Compound, Trolox, or blank to wells add_fluorescein->add_sample incubate Incubate at 37°C for 10 minutes add_sample->incubate add_aaph Add 25 µL AAPH to initiate reaction incubate->add_aaph measure Measure Fluorescence (Ex: 485 nm, Em: 520 nm) every minute for ≥ 60 min add_aaph->measure calculate Calculate Net Area Under the Curve (AUC) and ORAC value (µmol TE) measure->calculate end End calculate->end

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is precipitating. What could be the cause and how can I resolve this?

A1: Precipitation of your compound from a stock solution is a common issue, often stemming from its low aqueous solubility, a characteristic of many flavonoids. Several factors could be at play:

  • Solvent Choice: The compound is likely more soluble in organic solvents than in aqueous solutions. If you are preparing a stock in a solvent like DMSO or ethanol and then diluting it into an aqueous buffer, the compound may crash out. To resolve this, try to minimize the percentage of the organic solvent in your final working solution or consider using a co-solvent system.

  • Concentration: You might be exceeding the solubility limit of the compound in the chosen solvent. Try preparing a less concentrated stock solution.

  • Temperature: Solubility is often temperature-dependent. Ensure your storage conditions are appropriate. Some compounds are less soluble at lower temperatures.

  • pH: The pH of your aqueous solution can significantly impact the solubility of flavonoids due to the presence of ionizable hydroxyl groups.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on the general solubility of flavonoids, the following solvents are recommended for initial trials:

  • High Solubility: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points for creating high-concentration stock solutions.

  • Moderate Solubility: Ethanol, methanol, acetone, and ethyl acetate are also effective solvents. For subsequent dilutions into aqueous media, using ethanol or methanol is often preferred due to their miscibility with water.

  • Low Solubility: The compound is expected to have very low solubility in water.

Q3: How can I improve the aqueous solubility of this compound for my cell-based assays?

A3: Improving aqueous solubility is crucial for obtaining reliable data in biological assays. Here are several techniques you can employ, ranging from simple to more advanced:

  • Co-solvency: Introduce a water-miscible organic solvent (a co-solvent) into your aqueous medium. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). This method works by reducing the polarity of the water, making it a more favorable environment for the hydrophobic compound.

  • pH Adjustment: The solubility of flavonoids can be increased by adjusting the pH of the solution. For compounds with acidic hydroxyl groups, increasing the pH to a more alkaline state can deprotonate these groups, leading to the formation of more soluble phenolate salts. However, be mindful of the pH stability of your compound and the requirements of your experimental system.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water. Non-ionic surfactants like Tween® 80 and Poloxamer 188 are commonly used.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. β-cyclodextrin and its derivatives (like HP-β-CD) are frequently used for this purpose.

  • Solid Dispersion: This technique involves dispersing the compound in a solid hydrophilic carrier at a molecular level. This can enhance the dissolution rate and apparent solubility. Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound is difficult to dissolve in the initial solvent. The chosen solvent is not optimal for this compound.Try a stronger organic solvent like DMSO or DMF. Gentle heating and sonication may also aid dissolution.
Precipitation occurs when diluting the stock solution into aqueous media. The compound's solubility limit in the final aqueous solution is exceeded. The percentage of organic solvent is too low.Decrease the final concentration of the compound. Increase the percentage of the co-solvent (e.g., ethanol, DMSO) in the final solution, if your experimental system allows. Prepare the final dilution by adding the stock solution dropwise to the aqueous medium while vortexing to ensure rapid mixing.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.Employ a solubility enhancement technique like co-solvency, cyclodextrin complexation, or solid dispersion to ensure the compound is fully dissolved in the assay medium.
Cloudiness or turbidity observed in the final solution. The compound is not fully dissolved and is present as a fine suspension.Filter the solution through a 0.22 µm filter to remove undissolved particles. However, this will reduce the actual concentration of your compound. It is better to address the underlying solubility issue.

Quantitative Data: Solubility of Structurally Similar Flavonoids

Table 1: Solubility of Apigenin in Various Solvents at 318.2 K (45°C)

SolventMole Fraction Solubility (x 10⁻⁴)
Polyethylene Glycol 400 (PEG-400)4270
Dimethyl Sulfoxide (DMSO)4180
Transcutol3830
Propylene Glycol (PG)150
Ethylene Glycol (EG)82.2
1-Butanol9.18
2-Butanol8.90
Isopropyl Alcohol (IPA)6.29
Ethanol4.86
Ethyl Acetate (EA)4.46
Methanol2.96
Water0.0308

Data adapted from a study on apigenin solubility.

Table 2: Solubility of Chrysin in Various Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Water (pH 6.5)0.06 ± 0.1 mg/mL[1]
Water (pH 7.4)0.058 ± 0.04 mg/mL[1]

Data adapted from various sources on chrysin solubility.[1]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a general procedure for preparing a solid dispersion of a poorly water-soluble flavonoid with a hydrophilic carrier like Polyvinylpyrrolidone (PVP).

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Desiccator

Procedure:

  • Dissolution: Accurately weigh the flavonoid and PVP in a desired ratio (e.g., 1:1, 1:2, 1:4 by weight). Dissolve both components in a minimal amount of ethanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting solid dispersion powder in a tightly sealed container in a cool, dry place.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex of a flavonoid with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

Procedure:

  • Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water. Gently heat the solution (e.g., to 40-50°C) and stir until the HP-β-CD is completely dissolved.

  • Flavonoid Solution: Dissolve the flavonoid in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of the flavonoid to the aqueous HP-β-CD solution while continuously stirring.

  • Equilibration: Continue stirring the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex. The solution may appear clear or slightly opalescent.

  • Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer to obtain a solid powder of the flavonoid-cyclodextrin inclusion complex.

  • Storage: Store the lyophilized powder in a desiccator.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed dissolution_issue Is the compound fully dissolved in the stock solvent? start->dissolution_issue dilution_issue Does precipitation occur upon dilution in aqueous media? dissolution_issue->dilution_issue Yes optimize_stock Optimize Stock Solution: - Use stronger solvent (DMSO, DMF) - Gentle heating/sonication - Reduce concentration dissolution_issue->optimize_stock No solubility_enhancement Select a Solubility Enhancement Technique dilution_issue->solubility_enhancement Yes end Proceed with Experiment dilution_issue->end No optimize_stock->dissolution_issue cosolvency Co-solvency (e.g., Ethanol, PEG) solubility_enhancement->cosolvency ph_adjustment pH Adjustment solubility_enhancement->ph_adjustment cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubility_enhancement->cyclodextrin solid_dispersion Solid Dispersion (e.g., with PVP) solubility_enhancement->solid_dispersion cosolvency->end ph_adjustment->end cyclodextrin->end solid_dispersion->end

Caption: Troubleshooting workflow for addressing poor solubility.

Flavonoid_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Flavanone This compound PI3K PI3K Flavanone->PI3K Modulates MAPKKK MAPKKK (e.g., MEKK) Flavanone->MAPKKK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Inflammation_Modulation Modulation of Inflammation Transcription_Factors->Inflammation_Modulation

Caption: Potential signaling pathways modulated by flavanones.

References

Technical Support Center: Dihydrooroxylin A Synthesis Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrooroxylin A synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dihydrooroxylin A, ultimately aiding in the optimization of reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of Dihydrooroxylin A?

A1: The synthesis of Dihydrooroxylin A, a flavanone, typically commences with a substituted acetophenone and a substituted benzaldehyde. A common strategy involves the use of a phloroglucinol derivative, such as 2',4',6'-trihydroxyacetophenone, which serves as the A-ring precursor. This is then reacted with benzaldehyde (the B-ring precursor) to form a chalcone intermediate, which subsequently undergoes cyclization to yield the flavanone core.

Q2: Which key reaction is central to the formation of the Dihydrooroxylin A backbone?

A2: The Claisen-Schmidt condensation is a fundamental reaction in the synthesis of Dihydrooroxylin A and other flavonoids. This base-catalyzed reaction involves the condensation of a substituted acetophenone with a benzaldehyde to form a chalcone. The subsequent intramolecular cyclization of this chalcone intermediate, typically under acidic or basic conditions, leads to the formation of the dihydropyranone ring characteristic of flavanones like Dihydrooroxylin A.

Q3: How is the methoxy group at the C6 position typically introduced?

A3: The introduction of the methoxy group at the C6 position is a critical step and is often achieved through the selective O-methylation of a hydroxyl group on the A-ring. This can be performed on a precursor molecule, such as a baicalein derivative, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base. The timing of this methylation step in the overall synthetic sequence can significantly impact the final yield and purity.

Q4: What are the primary challenges in purifying synthetic Dihydrooroxylin A?

A4: Purification of synthetic Dihydrooroxylin A can be challenging due to the presence of unreacted starting materials, the chalcone intermediate, and potential side products. The similar polarities of these compounds can make separation difficult. Column chromatography, including flash chromatography and preparative high-performance liquid chromatography (HPLC), is commonly employed for purification.[1][2][3][4] The choice of solvent system is crucial for achieving good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Chalcone Intermediate - Incomplete reaction due to insufficient base or reaction time in the Claisen-Schmidt condensation.- Side reactions of the starting materials under the reaction conditions.- Optimize the amount of base (e.g., NaOH or KOH) and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the purity of starting materials. Consider performing the reaction at a lower temperature to minimize side reactions.
Inefficient Cyclization of Chalcone to Flavanone - Inappropriate acidic or basic conditions for cyclization.- Decomposition of the chalcone or flavanone under harsh cyclization conditions.- Screen different acidic (e.g., HCl, H2SO4) or basic (e.g., NaOAc) catalysts for the cyclization step.[5]- Optimize the reaction temperature and time to favor cyclization while minimizing degradation.
Formation of Multiple Products (Low Selectivity) - Non-selective methylation, leading to methylation at other hydroxyl groups.- Formation of isomeric flavanone products or other side products during cyclization.[6]- Employ protecting group strategies to shield other hydroxyl groups before the methylation step.- Investigate different O-methyltransferases for higher regioselectivity if pursuing a biocatalytic approach.[7][8][9][10][11]- Carefully control the cyclization conditions (pH, temperature) to favor the desired product.
Difficulty in Purifying the Final Product - Co-elution of Dihydrooroxylin A with impurities during chromatography.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider using different stationary phases (e.g., silica gel, C18 reversed-phase) for purification.[2][3][12]- Recrystallization from a suitable solvent system can be an effective final purification step.

Quantitative Data Summary

The following table summarizes typical yields reported for key steps in flavanone synthesis, which can serve as a benchmark for optimizing the synthesis of Dihydrooroxylin A.

Reaction Step Reactants Conditions Product Reported Yield (%) Reference
Chalcone Synthesis Substituted Acetophenone, Substituted BenzaldehydeBase catalyst (e.g., NaOH) in alcoholChalcone23 - 92[5]
Flavanone Cyclization (Base-catalyzed) ChalconeNaOAc in MeOH, refluxFlavanone7 - 74[5]
Flavanone Cyclization (Acid-catalyzed) 2'-Hydroxydihydrochalcone2 N HCl, 100 °CFlavanoneup to 79[13][14]
Oxidative Cyclization 2'-HydroxydihydrochalconePd(TFA)2, Cu(OAc)2, DMSO, 100 °CFlavanone44[13][14]

Experimental Protocols

Protocol 1: Synthesis of Flavanone via Base-Catalyzed Cyclization of Chalcone (Adapted from[5])

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the appropriate substituted 2'-hydroxyacetophenone (1 eq.) and benzaldehyde (1.2 eq.) in methanol.

    • Add a solution of sodium hydroxide (excess) in methanol dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude chalcone by column chromatography on silica gel.

  • Flavanone Cyclization:

    • Dissolve the purified chalcone (1 eq.) and sodium acetate (5 eq.) in methanol.

    • Reflux the mixture for 24-48 hours, monitoring the disappearance of the chalcone by TLC.

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Add water to the residue and extract the flavanone product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude flavanone by column chromatography to obtain the final product.

Visualizations

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Chalcone Formation cluster_2 Flavanone Formation 2_Hydroxyacetophenone 2'-Hydroxyacetophenone (A-Ring Precursor) Claisen_Schmidt Claisen-Schmidt Condensation (Base Catalyst) 2_Hydroxyacetophenone->Claisen_Schmidt Benzaldehyde Benzaldehyde (B-Ring Precursor) Benzaldehyde->Claisen_Schmidt Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Cyclization Intramolecular Cyclization (Acid or Base) Chalcone->Cyclization Dihydrooroxylin_A Dihydrooroxylin A Cyclization->Dihydrooroxylin_A Troubleshooting_Logic Start Low Final Yield Check_Chalcone Check Chalcone Yield Start->Check_Chalcone Check_Cyclization Check Cyclization Step Start->Check_Cyclization Check_Purity Analyze Purity of Intermediates and Final Product Start->Check_Purity Optimize_CS Optimize Claisen-Schmidt: - Base concentration - Reaction time/temp Check_Chalcone->Optimize_CS If low Optimize_Cyc Optimize Cyclization: - Catalyst (Acid/Base) - Temp/Time Check_Cyclization->Optimize_Cyc If low Improve_Purification Refine Purification Method: - Chromatography solvent system - Recrystallization Check_Purity->Improve_Purification If impure

References

Technical Support Center: Overcoming Poor Bioavailability of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the poor bioavailability of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One and similar flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: The poor oral bioavailability of this compound, a characteristic shared with many flavonoids, is primarily attributed to:

  • Low Aqueous Solubility: Its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3]

  • Poor Intestinal Permeability: The molecular structure may hinder its passage across the intestinal epithelial barrier.[1][4][5]

  • Extensive First-Pass Metabolism: The compound may be extensively metabolized in the intestines and liver before it reaches systemic circulation, reducing its active concentration.[6][7]

Q2: What are the most promising strategies to enhance the bioavailability of this flavonoid?

A2: Several formulation strategies can be employed to overcome these challenges:

  • Nanotechnology-Based Approaches: Techniques like nanoencapsulation (e.g., nanoparticles, nanoemulsions) can increase the surface area for dissolution and improve absorption.[8][9][10]

  • Lipid-Based Delivery Systems: Formulations such as liposomes and solid lipid nanoparticles (SLNs) can encapsulate the compound, enhancing its solubility and facilitating transport across the intestinal membrane.[11][12]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the flavonoid, increasing its aqueous solubility.[2][13][14]

  • Use of Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.[1][7][15]

Q3: Are there any analytical methods to quantify this compound in plasma or tissues?

Troubleshooting Guides

Issue 1: Low Compound Solubility in Aqueous Buffers for In Vitro Assays

Symptoms:

  • Precipitation of the compound in your aqueous assay buffer.

  • Inconsistent and non-reproducible results in cell-based assays.

  • Low signal-to-noise ratio in binding or enzyme activity assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inherent low aqueous solubility. 1. Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol).2. Serially dilute in the assay buffer to the final working concentration, ensuring the final solvent concentration is low (<1%) and compatible with your assay.The compound remains in solution at the final concentration.
Compound precipitation at working concentration. 1. Decrease the final concentration of the compound.2. Incorporate a solubilizing agent like cyclodextrin (e.g., HP-β-CD) in your buffer.Increased solubility and assay reproducibility.
Buffer pH is not optimal for solubility. Test a range of buffer pH values to determine the optimal pH for solubility.Identification of a buffer system that maintains compound solubility.
Issue 2: High Variability in Pharmacokinetic Data After Oral Administration

Symptoms:

  • Large error bars in plasma concentration-time profiles.

  • Inconsistent Cmax and AUC values between individual animals.

  • Some animals show no detectable plasma levels of the compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Poor and erratic absorption due to low solubility. 1. Formulate the compound in a bioavailability-enhancing vehicle (see Table 1 ).2. Reduce the particle size of the compound through micronization or nanosizing.[17]Increased and more consistent plasma concentrations.
Significant first-pass metabolism. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., piperine for CYP450 enzymes), if ethically permissible and relevant to the study.Higher plasma concentrations and a more predictable pharmacokinetic profile.
Issues with the gavage procedure. Ensure consistent gavage technique and vehicle volume across all animals.Reduced variability in the data.

Experimental Protocols & Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Flavonoid Bioavailability
Formulation Strategy Principle Potential Fold Increase in Bioavailability (AUC) Advantages Disadvantages
Nanonization (e.g., Nanoparticles) Increases surface area for dissolution.2 to 10-foldHigh drug loading, improved dissolution rate.[10]Potential for particle aggregation, manufacturing complexity.
Liposomal Encapsulation Encapsulates the drug in a lipid bilayer, improving solubility and absorption.[11]5 to 20-foldBiocompatible, can protect the drug from degradation.[11][18]Lower drug loading, potential for instability.[18]
Cyclodextrin Complexation Forms a host-guest complex, increasing aqueous solubility.[13]2 to 8-foldSimple to prepare, improves solubility.[13][14]Limited to molecules that fit the cyclodextrin cavity.
Solid Lipid Nanoparticles (SLNs) Entraps the drug in a solid lipid core.4 to 15-foldControlled release, good stability.Lower drug loading compared to nanoemulsions.

Note: The fold increase in bioavailability is an estimated range based on studies with various poorly soluble flavonoids and may vary for this compound.

Detailed Methodology: Preparation of a Liposomal Formulation

This protocol describes a common thin-film hydration method for encapsulating a hydrophobic compound like this compound into liposomes.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common molar ratio for phosphatidylcholine to cholesterol is 2:1.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask's inner wall.

  • Hydration:

    • Add PBS (pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature for approximately 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator.

    • For a more defined size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification:

    • Remove the unencapsulated compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by quantifying the amount of encapsulated compound versus the initial amount used.

Visualizations

Signaling Pathways and Experimental Workflows

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_testing Preclinical Testing Compound Poorly Soluble Flavonoid Nano Nanoparticle Formulation Compound->Nano Lipo Liposomal Encapsulation Compound->Lipo Cyclo Cyclodextrin Complexation Compound->Cyclo InVitro In Vitro Dissolution & Permeability Nano->InVitro Lipo->InVitro Cyclo->InVitro InVivo In Vivo Pharmacokinetics InVitro->InVivo Select best formulation Data Bioavailability Data Analysis InVivo->Data

Caption: Workflow for developing and testing bioavailability-enhanced flavonoid formulations.

Troubleshooting_Logic Start High Variability in Pharmacokinetic Data CheckSolubility Is the compound fully dissolved in the vehicle? Start->CheckSolubility CheckMetabolism Is first-pass metabolism a likely issue? CheckSolubility->CheckMetabolism Yes ImproveFormulation Improve Formulation: - Nanonization - Use of solubilizers CheckSolubility->ImproveFormulation No CheckGavage Is the dosing procedure consistent? CheckMetabolism->CheckGavage No MetabolismInhibitor Consider co-administration with a metabolic inhibitor CheckMetabolism->MetabolismInhibitor Yes RefineProcedure Refine Dosing Technique CheckGavage->RefineProcedure No End Re-evaluate in vivo CheckGavage->End Yes ImproveFormulation->End MetabolismInhibitor->End RefineProcedure->End

Caption: Troubleshooting logic for variable in vivo pharmacokinetic results.

References

Troubleshooting Dihydrooroxylin A instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Dihydrooroxylin A in cell culture media. The information provided is based on the general principles of flavonoid chemistry and established protocols for compound stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is Dihydrooroxylin A and why is its stability in cell culture a concern?

Dihydrooroxylin A is a flavanone, a type of flavonoid, with the chemical structure (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one.[1][2][3][4] Like many phenolic compounds, flavonoids can be susceptible to degradation in aqueous and oxygen-rich environments such as cell culture media. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially resulting in inaccurate and irreproducible results.

Q2: What are the primary factors that can influence the stability of Dihydrooroxylin A in my cell culture experiments?

Several factors can affect the stability of flavonoids like Dihydrooroxylin A in cell culture media:

  • pH of the Medium: The pH of the culture medium can significantly impact the ionization state and reactivity of the hydroxyl groups on the flavonoid structure, potentially leading to increased degradation at neutral or alkaline pH.[5]

  • Composition of the Medium: Components within the cell culture medium, such as metal ions, can catalyze oxidative degradation. Conversely, proteins in fetal bovine serum (FBS) may sometimes stabilize flavonoids through binding interactions.[3][6]

  • Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation of flavonoids.

  • Temperature: As with most chemical reactions, higher temperatures (e.g., 37°C in an incubator) can accelerate the degradation rate of the compound.

  • Dissolved Oxygen: The presence of dissolved oxygen in the medium can lead to oxidative degradation of the phenolic hydroxyl groups.

  • Presence of Cells: Cellular metabolism can also contribute to the modification or degradation of the compound.

Q3: Are there any general structural features of Dihydrooroxylin A that might suggest instability?

Dihydrooroxylin A possesses two hydroxyl groups at positions 5 and 7 of the A-ring. Phenolic hydroxyl groups are known to be susceptible to oxidation. However, the presence of a methoxy group at position 6 may offer some steric hindrance and electronic modification that could influence its stability compared to other flavonoids. The absence of a catechol (ortho-dihydroxy) or pyrogallol (1,2,3-trihydroxy) moiety on the B-ring, which are known to be particularly unstable, suggests that Dihydrooroxylin A may have moderate stability.[3][6]

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating potential instability issues with Dihydrooroxylin A in your cell culture experiments.

Problem: Inconsistent or weaker-than-expected biological effects of Dihydrooroxylin A.

Possible Cause 1: Degradation of Dihydrooroxylin A in the stock solution.

  • Troubleshooting Steps:

    • Visually inspect the stock solution. Look for any color changes or precipitation.

    • Prepare fresh stock solutions frequently. Avoid using old stock solutions.

    • Use an appropriate solvent. Dihydrooroxylin A is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[7] Use anhydrous, high-purity solvents.

    • Store stock solutions properly. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

Possible Cause 2: Instability of Dihydrooroxylin A in the cell culture medium.

  • Troubleshooting Steps:

    • Perform a stability study. This is the most definitive way to assess the stability of Dihydrooroxylin A in your specific experimental conditions. A detailed protocol is provided below.

    • Minimize exposure to light. Protect your culture plates from direct light exposure by keeping them in the incubator and minimizing time on the benchtop.

    • Consider the pH of your medium. If the medium becomes alkaline during the experiment, it could accelerate degradation. Ensure proper CO2 levels in your incubator to maintain pH.

    • Evaluate the effect of serum. Test the stability of Dihydrooroxylin A in both serum-free and serum-containing media to determine if serum components have a stabilizing or destabilizing effect.

    • Refresh the medium periodically. For long-term experiments, consider replacing the medium containing Dihydrooroxylin A every 24-48 hours to maintain a more consistent concentration.

Experimental Protocols

Protocol 1: Assessment of Dihydrooroxylin A Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of Dihydrooroxylin A in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8][9]

Materials:

  • Dihydrooroxylin A

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Formic acid (optional, for LC-MS)

Procedure:

  • Prepare a stock solution of Dihydrooroxylin A in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium. Dilute the Dihydrooroxylin A stock solution into pre-warmed cell culture medium (with and without serum) to your final working concentration (e.g., 10 µM). Prepare enough volume for all time points.

  • Aliquot for time points. Distribute the spiked medium into sterile tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Incubate the samples. Place the tubes or plate in a 37°C, 5% CO2 incubator. The "time 0" sample should be processed immediately.

  • Sample collection and processing. At each time point, take an aliquot of the medium. To precipitate proteins and stop further degradation, add 2 volumes of cold acetonitrile or methanol. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis. Transfer the supernatant to an HPLC vial and analyze by HPLC or LC-MS to quantify the remaining amount of Dihydrooroxylin A.

  • Data Analysis. Plot the concentration or peak area of Dihydrooroxylin A against time to determine its degradation kinetics and half-life in the medium.

Data Presentation:

Summarize your findings in a table for easy comparison.

Time (hours)Dihydrooroxylin A Concentration (µM) in Medium without SerumDihydrooroxylin A Concentration (µM) in Medium with 10% FBS
010.010.0
2
4
8
24
48
72

Visualizations

Dihydrooroxylin_A_Instability_Troubleshooting start Inconsistent/Weak Biological Effect cause1 Degradation in Stock Solution? start->cause1 cause2 Instability in Culture Medium? start->cause2 cause1->cause2 No solution1a Prepare Fresh Stock cause1->solution1a Yes solution2a Perform Stability Study (HPLC/LC-MS) cause2->solution2a Yes solution1b Use High-Purity Solvent solution1a->solution1b solution1c Proper Storage (-20°C/-80°C, dark) solution1b->solution1c solution2b Minimize Light Exposure solution2a->solution2b solution2c Ensure Proper Medium pH solution2b->solution2c solution2d Evaluate Serum Effect solution2c->solution2d solution2e Refresh Medium Periodically solution2d->solution2e

Caption: Troubleshooting workflow for Dihydrooroxylin A instability.

Potential_Degradation_Pathway DHA Dihydrooroxylin A Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) DHA->Oxidized_Intermediates Oxidation (O2, metal ions, pH) Polymerization Polymerized Products Oxidized_Intermediates->Polymerization Ring_Opening Ring-Opened Products (e.g., Carboxylic Acids) Oxidized_Intermediates->Ring_Opening

Caption: Potential degradation pathways for Dihydrooroxylin A.

References

Technical Support Center: Quantification of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC quantification of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the quantification of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. The mobile phase can consist of a gradient elution with acetonitrile (or methanol) and acidified water (e.g., with 0.1% formic or acetic acid) to ensure good peak shape. Detection is typically optimal around 288 nm or 320 nm, as flavanones and dihydroflavonols exhibit strong absorbance in these regions.[1]

Q2: How should I prepare my samples and standards for analysis?

A2: Samples should be extracted with a suitable organic solvent like methanol or ethanol. After extraction, it is crucial to filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates that could block the column.[2] Standard solutions of this compound should be prepared in a high-purity solvent, typically the mobile phase, to create a calibration curve.

Q3: What are the key parameters to validate for this HPLC method?

A3: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Q4: Can I use a methanol-based mobile phase instead of acetonitrile?

A4: Yes, methanol can be used as the organic modifier in the mobile phase.[5] While acetonitrile often provides better resolution and lower backpressure, methanol is a suitable and more economical alternative.[5] The choice may depend on the specific separation requirements and potential interfering compounds in your sample matrix.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your HPLC analysis.

Problem 1: My peak is tailing excessively.

  • Possible Cause 1: Secondary Interactions: The hydroxyl groups on your analyte can have secondary interactions with residual silanol groups on the silica-based C18 column.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[5] This will suppress the ionization of the silanol groups and minimize these interactions.

  • Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Possible Cause 3: Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.

    • Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.[6]

Problem 2: The retention time of my analyte is shifting between injections.

  • Possible Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs to ensure a stable baseline and consistent retention.[2][6]

  • Possible Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[2]

  • Possible Cause 3: Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate.

    • Solution: Check the pump for leaks and ensure it is properly primed. If pressure fluctuations are observed, it may indicate issues with pump seals or check valves.[6]

Problem 3: I am observing a drifting baseline.

  • Possible Cause 1: Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the detector is also in a temperature-stable environment.[2]

  • Possible Cause 2: Mobile Phase Contamination or Degradation: Contaminants in the mobile phase or its degradation over time can cause the baseline to drift.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Degassing the mobile phase can also help.[2]

  • Possible Cause 3: Column Bleed: The stationary phase of the column is slowly leaching into the mobile phase.

    • Solution: This is more common with older columns or when using aggressive mobile phases. If the problem is severe, the column may need to be replaced.

Problem 4: I am not getting enough sensitivity (low signal-to-noise ratio).

  • Possible Cause 1: Incorrect Detection Wavelength: The detector may not be set to the wavelength of maximum absorbance for your compound.

    • Solution: Using a Diode Array Detector (DAD), determine the optimal absorbance wavelength for this compound. For flavanones, this is typically around 288 nm with a secondary maximum around 320 nm.[1]

  • Possible Cause 2: Low Analyte Concentration: The concentration of the analyte in the sample is below the detection limits of the method.

    • Solution: Concentrate your sample or adjust the injection volume.

  • Possible Cause 3: Detector Lamp Issue: The detector lamp may be nearing the end of its life, resulting in lower light intensity and higher noise.

    • Solution: Check the lamp's energy output and replace it if necessary.[7]

Experimental Protocol

Below is a detailed methodology for the quantification of this compound.

1. Chromatographic System:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Guard Column: A compatible C18 guard column is recommended to protect the analytical column.

2. Mobile Phase and Gradient Program:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% to 90% B

    • 30-35 min: 90% B (column wash)

    • 35.1-40 min: 20% B (equilibration)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Extract the sample material with methanol, sonicate for 15 minutes, and centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data obtained during method validation for flavonoid analysis.

Table 1: Linearity and Sensitivity

Parameter Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantification (LOQ) | 0.45 µg/mL |

Table 2: Precision

Precision Type Concentration (µg/mL) %RSD (n=6)
Intra-day (Repeatability) 5 < 2.0%
50 < 1.5%
90 < 1.0%
Inter-day (Intermediate) 5 < 2.5%
50 < 2.0%

| | 90 | < 1.5% |

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL) Amount Recovered (µg/mL) % Recovery
40 39.8 99.5%
50 50.8 101.6%

| 60 | 59.1 | 98.5% |

Visualizations

The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.

HPLC_Method_Development A Define Analytical Goal (Quantification of Analyte) B Literature Search & Compound Property Analysis A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (ACN/Water + Acid) B->D E Optimize Separation (Gradient, Flow Rate, Temp.) C->E D->E E->C Poor Resolution? Try different column E->D Peak Tailing? Adjust mobile phase F Method Validation (Linearity, Precision, Accuracy) E->F Good Resolution & Peak Shape? G Routine Analysis F->G

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting Start Chromatographic Issue Identified Problem What is the issue? Start->Problem PeakTailing Peak Tailing Problem->PeakTailing Peak Shape RT_Shift Retention Time Shift Problem->RT_Shift Retention Time BaselineDrift Baseline Drift Problem->BaselineDrift Baseline TailingCause1 Check Mobile Phase pH (Add Acid) PeakTailing->TailingCause1 TailingCause2 Reduce Sample Concentration PeakTailing->TailingCause2 TailingCause3 Wash/Replace Column PeakTailing->TailingCause3 RTCause1 Increase Column Equilibration Time RT_Shift->RTCause1 RTCause2 Prepare Fresh Mobile Phase RT_Shift->RTCause2 RTCause3 Check Pump for Leaks/Pressure RT_Shift->RTCause3 DriftCause1 Use Column Oven BaselineDrift->DriftCause1 DriftCause2 Use HPLC-Grade Solvents BaselineDrift->DriftCause2 DriftCause3 Check for Column Bleed BaselineDrift->DriftCause3

Caption: Troubleshooting Common HPLC Issues.

References

Optimizing dosage for in vivo studies of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of dosage for in vivo studies of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. Due to the limited availability of data for this specific compound, the following recommendations are based on studies of structurally similar flavonoids. It is imperative to conduct preliminary dose-finding and toxicity studies for the specific research context.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for in vivo studies of this compound in mice?

A1: Based on studies of flavonoids with similar structures, a starting dose in the range of 10-50 mg/kg body weight administered orally is a reasonable starting point for efficacy studies in mice. For instance, a study on a similar compound, 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), showed significant effects at a dose of 20 mg/kg in mice. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should I prepare this compound for oral administration in animals?

A2: Many flavonoids, including likely this compound, have poor water solubility.[1][2] Therefore, a suspension or a solution in a vehicle suitable for animal administration is necessary. Common vehicles include:

  • A suspension in 0.5% or 1% carboxymethylcellulose (CMC) in water.

  • A solution in a mixture of polyethylene glycol (e.g., PEG400), ethanol, and saline. The proportions should be optimized to ensure solubility and minimize toxicity.

  • A solution in corn oil or other biocompatible oils.

It is essential to sonicate or vortex the preparation to ensure a uniform suspension before each administration. A pilot study to assess the stability and homogeneity of the formulation is highly recommended.

Q3: What are the potential biological targets and mechanisms of action of this compound?

A3: While the precise targets of this compound are not yet fully elucidated, flavonoids with similar structures are known to modulate various signaling pathways. Many flavonoids exhibit antioxidant and anti-inflammatory properties.[3] For example, a derivative of a similar compound, oroxylin A, acts as a GABA-A receptor antagonist. Given its structure, potential mechanisms could involve the modulation of pathways related to inflammation, oxidative stress, and neuronal signaling.

Q4: Are there any known toxicity concerns with this class of compounds?

A4: Flavonoids are generally considered to have a good safety profile. However, high doses may lead to adverse effects. A study on the acute oral toxicity of flavonoids in mice indicated that doses up to 5000 mg/kg did not cause mortality, though organ-specific toxicity should be evaluated. It is mandatory to conduct acute and sub-chronic toxicity studies to establish the safety profile of this compound before proceeding with long-term efficacy studies.

Troubleshooting Guides

Issue 1: Low or variable bioavailability of the compound.

  • Possible Cause: Poor aqueous solubility is a common issue with flavonoids, leading to low absorption from the gastrointestinal tract.[1][2]

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different vehicle compositions to improve solubility. The use of co-solvents (e.g., PEG400, ethanol) or formulating the compound as a nano-suspension can enhance absorption.

    • Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution.

    • Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) injection. However, be aware that this may alter the pharmacokinetic profile and potential toxicity. A different formulation will be required for IP administration, typically a sterile solution.

Issue 2: No observable effect at the initial doses.

  • Possible Cause: The initial dose may be too low to reach therapeutic concentrations in the target tissue.

  • Troubleshooting Steps:

    • Dose Escalation: Systematically increase the dose in subsequent cohorts of animals. A common approach is to increase the dose by 2 to 3-fold.

    • Pharmacokinetic Analysis: If possible, measure the concentration of the compound in plasma and the target tissue (e.g., brain) at different time points after administration. This will help determine if the compound is being absorbed and reaching its site of action.

    • Re-evaluate the Biological Hypothesis: Ensure that the chosen animal model and endpoint are appropriate to detect the expected biological activity of the compound.

Issue 3: Signs of toxicity in treated animals.

  • Possible Cause: The administered dose may be too high, or the vehicle itself could be causing adverse effects.

  • Troubleshooting Steps:

    • Dose Reduction: Immediately reduce the dose in subsequent experiments.

    • Vehicle Control: Ensure that a control group receiving only the vehicle is included in all experiments to rule out vehicle-induced toxicity.

    • Toxicity Assessment: Conduct a thorough toxicological evaluation, including monitoring of clinical signs (e.g., weight loss, changes in behavior), and at the end of the study, perform gross necropsy and histopathological analysis of major organs.

Data Presentation

Table 1: Recommended Initial Dose Ranges for In Vivo Studies of Structurally Similar Flavonoids in Mice

Compound ClassExample CompoundEffective Dose Range (mg/kg, oral)Animal ModelReference
Flavone5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one20Mouse (Schizophrenia model)N/A
FlavoneAcacetin (5,7-dihydroxy-4'-methoxyflavone)25-50Mouse (Prostate cancer)[4]
Flavonoid MixMixture of 5-hydroxy-7-methoxyflavone derivativesDietary administrationMouse (Sarcopenia model)[5]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Use a single sex of mice (e.g., female BALB/c, 8-12 weeks old).

  • Starting Dose: Begin with a dose of 175 mg/kg.

  • Dosing Procedure: Administer the compound orally to a single animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • Endpoint: The test is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a reversal in outcomes is observed at two consecutive dose levels). This method allows for the estimation of the LD50.

Protocol 2: Preparation of a Suspension for Oral Gavage

  • Weighing: Accurately weigh the required amount of this compound.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Suspension: Add a small amount of the CMC solution to the compound and triturate to form a smooth paste. Gradually add the remaining CMC solution while continuously mixing.

  • Homogenization: Use a sonicator or a high-speed homogenizer to ensure a uniform and fine suspension.

  • Storage: Store the suspension at 4°C and protect it from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Mandatory Visualization

experimental_workflow cluster_preclinical Preclinical In Vivo Dosage Optimization formulation Formulation Development (e.g., in 0.5% CMC) acute_toxicity Acute Toxicity Study (e.g., OECD 425) formulation->acute_toxicity Test Formulation dose_finding Dose-Finding Efficacy Study (e.g., 10, 30, 100 mg/kg) acute_toxicity->dose_finding Determine Max Tolerated Dose pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_finding->pk_pd Select Doses for PK/PD definitive_efficacy Definitive Efficacy Study (at optimal dose) pk_pd->definitive_efficacy Establish Dose-Exposure-Response

Caption: Experimental workflow for in vivo dosage optimization.

signaling_pathway compound 5,7-Dihydroxy-6-Methoxy-2-Phenyl- 2,3-Dihydrochromen-4-One receptor Potential Cellular Targets (e.g., GABA-A Receptor, Kinases) compound->receptor Modulation downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) receptor->downstream Activation/Inhibition response Biological Response (e.g., Anti-inflammatory, Neuroprotective Effects) downstream->response

Caption: Postulated signaling pathway for the compound.

References

Navigating the Synthesis of Dihydrooroxylin A: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for troubleshooting common issues encountered during the synthesis of Dihydrooroxylin A, particularly when scaling up production. The following frequently asked questions (FAQs) and troubleshooting guides are designed to offer practical solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Dihydrooroxylin A?

A1: The most common synthetic route for Dihydrooroxylin A (5,7-dihydroxy-6-methoxyflavanone) involves a two-step process. The first step is a Claisen-Schmidt condensation of a substituted acetophenone (typically 2',4',6'-trihydroxy-3'-methoxyacetophenone) with benzaldehyde to form the corresponding chalcone. The second step is the cyclization of this chalcone intermediate to the final flavanone product.

Q2: I am observing a low yield in the initial Claisen-Schmidt condensation. What are the likely causes?

A2: Low yields in the Claisen-Schmidt condensation can stem from several factors. Incomplete reaction due to insufficient reaction time or inadequate base catalysis is a common issue. Side reactions, such as self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde, can also reduce the yield of the desired chalcone. The purity of starting materials is also critical; impurities can interfere with the reaction.

Q3: My chalcone intermediate is difficult to purify. What methods are recommended for scale-up?

A3: Purification of the chalcone intermediate at a larger scale can be challenging due to its potential for low solubility and the presence of colored impurities. Recrystallization is a preferred method for purification. A solvent screen to identify a suitable recrystallization solvent is recommended. If recrystallization is not effective, column chromatography using a silica gel stationary phase with a suitable solvent system (e.g., hexane-ethyl acetate gradients) can be employed. However, for large-scale production, chromatography can be costly and time-consuming.

Q4: During the cyclization of the chalcone to Dihydrooroxylin A, I am getting a mixture of products. How can I improve the selectivity?

A4: The formation of side products during chalcone cyclization is often dependent on the reaction conditions. The choice of acid or base catalyst and the reaction temperature can significantly influence the reaction pathway. For instance, strong acidic conditions might lead to undesired side reactions. Optimization of the catalyst concentration and reaction temperature is crucial to favor the formation of the desired flavanone.

Troubleshooting Guides

Problem 1: Low Yield of 2',4',6'-Trihydroxy-3'-methoxychalcone (Chalcone Intermediate)
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. 2. Optimize Base Concentration: Gradually increase the concentration of the base catalyst (e.g., KOH or NaOH) and monitor the impact on the reaction yield.Increased conversion of starting materials to the chalcone product.
Side Reactions 1. Control Temperature: Run the reaction at a lower temperature to minimize side reactions. 2. Slow Addition of Benzaldehyde: Add the benzaldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration, which can suppress self-condensation.Reduced formation of byproducts and a cleaner reaction mixture.
Poor Starting Material Quality 1. Verify Purity: Analyze the purity of the 2',4',6'-trihydroxy-3'-methoxyacetophenone and benzaldehyde using techniques like NMR or HPLC. 2. Purify Starting Materials: If impurities are detected, purify the starting materials by recrystallization or distillation before use.Improved reaction consistency and yield.
Problem 2: Difficulty in Chalcone Cyclization to Dihydrooroxylin A
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cyclization 1. Screen Catalysts: Test different acid or base catalysts for the cyclization reaction. Common choices include mineral acids (e.g., HCl, H₂SO₄) or bases (e.g., sodium acetate). 2. Optimize Catalyst Loading: Vary the concentration of the chosen catalyst to find the optimal loading for efficient cyclization.Increased conversion of the chalcone to Dihydrooroxylin A.
Formation of Byproducts 1. Temperature Control: Maintain a consistent and optimized reaction temperature. For many cyclizations, reflux temperatures are used, but this should be optimized. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic hydroxyl groups, which can lead to colored impurities.A cleaner reaction profile with fewer side products, simplifying purification.
Product Precipitation Issues 1. Solvent Selection: Choose a solvent in which the starting chalcone is soluble at the reaction temperature, but the Dihydrooroxylin A product has lower solubility, allowing for potential crystallization upon cooling. 2. Controlled Cooling: Implement a controlled cooling profile after the reaction is complete to promote the formation of easily filterable crystals.Improved isolation of the final product with higher purity.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of Dihydrooroxylin A is crucial for reproducibility and successful scale-up. While a specific, publicly available, and detailed protocol for the total synthesis of Dihydrooroxylin A is not readily found in the searched literature, a general procedure based on the synthesis of structurally similar flavanones is provided below. Users should adapt and optimize these conditions for their specific setup.

Step 1: Synthesis of 2',4',6'-Trihydroxy-3'-methoxychalcone (Claisen-Schmidt Condensation)

  • To a stirred solution of 2',4',6'-trihydroxy-3'-methoxyacetophenone (1 equivalent) in ethanol, add a solution of potassium hydroxide (3-4 equivalents) in water.

  • Cool the mixture in an ice bath and add benzaldehyde (1.1 equivalents) dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • Collect the precipitated yellow solid (the chalcone) by filtration, wash with cold water, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Step 2: Synthesis of Dihydrooroxylin A (Chalcone Cyclization)

  • Dissolve the purified 2',4',6'-trihydroxy-3'-methoxychalcone (1 equivalent) in a suitable solvent such as ethanol or a mixture of acetic acid and water.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Reflux the mixture for 4-8 hours, monitoring the disappearance of the chalcone by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Collect the precipitate (Dihydrooroxylin A) by filtration, wash thoroughly with water to remove any residual acid, and dry.

  • Further purify the product by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of flavanones, which can be used as a benchmark for the synthesis of Dihydrooroxylin A. Note: These values are illustrative and will require optimization for the specific synthesis of Dihydrooroxylin A.

Table 1: Reagent Quantities for Chalcone Synthesis (Illustrative)

ReagentMolar RatioTypical Quantity (for 10g of Acetophenone)
2',4',6'-Trihydroxy-3'-methoxyacetophenone110.0 g
Benzaldehyde1.15.9 g
Potassium Hydroxide3.510.9 g
Ethanol (solvent)-150 mL
Water (for KOH)-50 mL

Table 2: Reaction Parameters and Typical Yields (Illustrative)

StepReaction TimeTemperatureTypical Yield
Chalcone Synthesis24 - 48 hoursRoom Temperature60 - 80%
Dihydrooroxylin A Synthesis4 - 8 hoursReflux70 - 90%

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization start Start: 2',4',6'-Trihydroxy-3'-methoxyacetophenone & Benzaldehyde reaction1 Reaction with KOH in Ethanol start->reaction1 workup1 Acidic Workup & Precipitation reaction1->workup1 purification1 Purification (Recrystallization) workup1->purification1 chalcone Intermediate: 2',4',6'-Trihydroxy-3'-methoxychalcone purification1->chalcone reaction2 Reaction with Acid Catalyst in Ethanol (Reflux) chalcone->reaction2 workup2 Precipitation in Water reaction2->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 product Final Product: Dihydrooroxylin A purification2->product

Caption: Synthetic workflow for Dihydrooroxylin A.

troubleshooting_logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions problem Low Yield or Impure Product check_yield Check Yield at Each Step problem->check_yield check_purity Analyze Purity (TLC, NMR, HPLC) problem->check_purity optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) check_yield->optimize_reaction purify_reagents Purify Starting Materials check_purity->purify_reagents improve_workup Modify Workup/Purification Protocol check_purity->improve_workup optimize_reaction->problem Re-evaluate purify_reagents->problem Re-evaluate improve_workup->problem Re-evaluate

Caption: Troubleshooting logic for synthesis issues.

Preventing oxidation of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound (also known as Dihydrooroxylin A) to prevent oxidative degradation.

Quick Reference: Recommended Storage Conditions
ParameterSolid FormIn Solution
Temperature -20°C for long-term storage.[1]-80°C for long-term storage.
2-8°C for short-term storage.[1]Use immediately or aliquot and freeze.
Atmosphere Store under an inert gas (Argon or Nitrogen).Purge solvent and headspace with inert gas.
Light Protect from light; store in an amber vial.[1]Use amber or foil-wrapped tubes.[2]
Container Tightly sealed, amber glass vial.Tightly sealed vials with PTFE-lined caps.

Frequently Asked Questions (FAQs)

Q1: Why is my compound turning yellow or brown during storage?

A1: The color change is a primary indicator of oxidation. The 5,7-dihydroxy phenol groups on the A-ring of the flavanone structure are highly susceptible to oxidation. When exposed to oxygen, light, or high temperatures, these groups can be converted into quinone-type structures, which are colored and may alter the compound's biological activity.[3] Phenolic compounds are known to prevent oxidative degradation by donating a hydrogen atom, a process that can lead to their own discoloration.[4]

Q2: What is the primary cause of degradation for this compound?

A2: The main degradation pathway is oxidation, which is accelerated by three key factors:

  • Oxygen: Direct reaction with atmospheric oxygen.

  • Light: UV light can catalyze the formation of free radicals, initiating the oxidation process.[1][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][6] Studies on other flavonoids have shown significant degradation and loss of antioxidant activity at higher storage temperatures (22°C and 35°C) compared to refrigerated conditions (4°C).[6]

Q3: Should I store the compound as a solid or in solution?

A3: For long-term storage, the solid (powder) form is significantly more stable. Storing in solution increases molecular mobility and exposure to potential contaminants or reactive species within the solvent. If you must store solutions, prepare them fresh. For short-term storage, use aprotic solvents, aliquot into single-use amounts, purge with inert gas, and freeze at -80°C.

Q4: Which solvents are recommended for preparing stock solutions?

A4: Use high-purity, anhydrous, aprotic solvents that have been degassed. Recommended options include:

  • Dimethyl Sulfoxide (DMSO): A good choice for many flavonoids as it dissolves almost all known types.[7]

  • Ethanol (Anhydrous): Ensure it is high purity and stored properly to prevent peroxide formation.

  • Acetonitrile (HPLC-grade): Stable and less reactive than other solvents.

Avoid using solvents that can degrade into peroxides (e.g., old ethers like THF or dioxane) or contain dissolved oxygen.

Q5: How can I tell if my compound has degraded?

A5: Besides the visual color change, you can use analytical techniques to assess purity:

  • Thin-Layer Chromatography (TLC): A quick method to check for the appearance of new, more polar spots (degradation products) compared to a fresh sample.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[8][9] Degradation will appear as a decrease in the area of the main peak and the emergence of new peaks, typically at different retention times.[10]

  • Mass Spectrometry (MS): Can be used to identify the mass of the parent compound and any degradation products.[7][9]

Troubleshooting Guide

Problem ObservedPossible CauseRecommended Action
Compound has changed color (e.g., white/pale yellow to tan/brown). Oxidation: Exposure to air, light, or elevated temperature.1. Confirm degradation using HPLC or TLC. 2. If significant degradation is confirmed (>5-10%), discard the sample to ensure experimental integrity. 3. Review and implement the recommended storage protocols (See Quick Reference table).
Inconsistent or non-reproducible experimental results. Compound Degradation: The active concentration of the compound is lower than expected, or degradation products are interfering with the assay.1. Perform a quality control check on your current stock using HPLC. 2. If purity is compromised, use a fresh, unopened vial of the compound to prepare a new stock solution. 3. Always prepare fresh dilutions for experiments from a validated stock.
Precipitate forms in a stored solution after freeze-thaw cycles. Poor Solubility / Freeze-Thaw Instability: The compound may have limited solubility in the chosen solvent at low temperatures, or repeated freeze-thaw cycles are causing degradation and precipitation.1. Gently warm and vortex the solution to attempt redissolving. 2. Centrifuge to remove any insoluble material before use. 3. Best Practice: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Solid Compound Storage
  • Place the vial containing the solid compound into a desiccator or glove box.

  • If using a desiccator, connect it to a vacuum pump and a source of inert gas (Argon or Nitrogen).

  • Evacuate the desiccator for 1-2 minutes to remove atmospheric air.

  • Slowly backfill the desiccator with the inert gas.

  • Repeat the evacuate/backfill cycle 2-3 times to ensure a completely inert atmosphere.

  • While under the inert atmosphere, quickly but securely tighten the vial cap.

  • For extra protection, wrap the cap and vial neck with Parafilm®.

  • Store the vial in the dark at the recommended temperature (-20°C).

Protocol 2: Preparation and Storage of Stock Solutions
  • Use a high-purity, anhydrous solvent (e.g., DMSO, Ethanol). If necessary, degas the solvent by sparging with Argon or Nitrogen for 15-20 minutes.

  • Weigh the desired amount of the solid compound in a fume hood.

  • Add the degassed solvent to the solid to achieve the target concentration.

  • Mix thoroughly by vortexing or sonicating until fully dissolved.

  • Immediately aliquot the solution into single-use volumes in amber glass vials or cryotubes.

  • Before sealing each aliquot, gently blow a stream of inert gas over the headspace of the solution for 10-15 seconds.

  • Seal the vials tightly and store them at -80°C.

Protocol 3: Quality Control using HPLC
  • System: A reverse-phase HPLC system with a UV detector is suitable.[8]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid or acetic acid to improve peak shape) is a common starting point for flavonoids.

  • Detection: Monitor at wavelengths between 250–280 nm and 300–400 nm, as flavonoids typically show strong absorbance in these ranges.[7]

  • Procedure:

    • Prepare a fresh standard solution from an unopened vial of the compound.

    • Prepare a sample from the stock solution .

    • Inject both and compare the chromatograms. Look for a reduction in the main peak area and the appearance of new peaks in the test sample.

Visualizations

Oxidation_Pathway cluster_0 Stable Compound cluster_1 Oxidized Product Compound This compound (Phenolic Form) Catalysts O₂ (Oxygen) UV Light Heat Compound->Catalysts Oxidized Quinone-type Structure (Colored) Catalysts->Oxidized Oxidation

Caption: Simplified pathway of phenolic oxidation.

Storage_Workflow Receive Receive Compound Check Check for Initial Color Receive->Check StoreSolid Store Solid Under Inert Gas (Ar/N₂) -20°C, Dark Check->StoreSolid Long-Term Storage PrepSolution Prepare Stock Solution (Degassed Solvent) Check->PrepSolution Immediate Use StoreSolid->PrepSolution Aliquot Aliquot into Single-Use Volumes PrepSolution->Aliquot InertHeadspace Inert Headspace with Ar/N₂ Aliquot->InertHeadspace StoreSolution Store Solution -80°C, Dark InertHeadspace->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Recommended workflow for compound handling and storage.

Troubleshooting_Tree Start Inconsistent Experimental Results OR Visible Color Change? QC Perform Quality Control (HPLC or TLC) Start->QC Degraded Degradation Confirmed? QC->Degraded Discard Discard Old Stock. Prepare Fresh Solution. Degraded->Discard Yes NoDegradation No Degradation Detected Degraded->NoDegradation No Implement Review & Tighten Storage Procedures Discard->Implement ReviewProtocols Review Experimental Protocols (e.g., dilutions, assay conditions) NoDegradation->ReviewProtocols

Caption: Decision tree for troubleshooting compound stability issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Dihydrooroxylin A and Other Prominent Flavanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Dihydrooroxylin A against other well-researched flavanones: naringenin, hesperetin, and eriodictyol. The focus is on their comparative anti-inflammatory, antioxidant, and cytotoxic properties, supported by experimental data from various studies.

Introduction to Flavanones

Flavanones are a class of flavonoids characterized by a specific chemical structure that contributes to their diverse biological activities.[1] They are widely found in citrus fruits and various medicinal plants.[1][2] Naringenin, hesperetin, and eriodictyol are among the most studied flavanones, known for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] Dihydrooroxylin A, a flavanone isolated from plants like Pisonia aculeata, is a less-studied compound but has shown potential in preliminary research.[3] This guide aims to collate available data to facilitate a comparative understanding of their therapeutic potential.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of Dihydrooroxylin A (using its close structural analog Oroxylin A as a proxy where direct data is unavailable), naringenin, hesperetin, and eriodictyol. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.

Anti-inflammatory Activity

The anti-inflammatory potential of these flavanones was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Overproduction of NO is a hallmark of inflammation.

Table 1: Inhibition of Nitric Oxide (NO) Production

FlavanoneCell LineIC50 (µM)Reference
Oroxylin A (proxy for Dihydrooroxylin A)RAW 264.78.2 ± 0.27[2]
HesperetinRAW 264.7~25[4]
EriodictyolRAW 264.7~50[4]
NaringeninRAW 264.7>100[4]

Note: A lower IC50 value indicates greater potency.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate an electron and neutralize the DPPH free radical.

Table 2: DPPH Radical Scavenging Activity

FlavanoneIC50 (µg/mL)Reference
Oroxylin A (proxy for Dihydrooroxylin A)>100[5]
Naringenin~72.5
Hesperetin~158.5[6]
EriodictyolNot available

Note: A lower IC50 value indicates greater antioxidant activity.

Cytotoxic Activity

The cytotoxic effects of these flavanones against various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Table 3: Cytotoxicity Against Cancer Cell Lines (IC50 in µM)

FlavanoneA549 (Lung)HeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Reference
Dihydrooroxylin A72.639.3Not availableNot available[7]
Naringenin>100~70~150~80[8][9]
Hesperetin~520>100~115>100[10][11]
Eriodictyol50107.575105[12]

Note: A lower IC50 value indicates greater cytotoxicity against the cancer cell line.

Signaling Pathways

Flavanones exert their biological effects by modulating various intracellular signaling pathways. The NF-κB, MAPK, and PI3K/Akt pathways are key regulators of inflammation, cell proliferation, and survival, and are common targets of these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[13] Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to induce the expression of inflammatory genes, including iNOS (which produces NO).[13] Flavonoids, including Oroxylin A, have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[2]

NF_kB_Pathway cluster_0 NF-κB/IκB Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Flavanones Flavanones Flavanones->IKK Inhibit

Caption: NF-κB signaling pathway and points of inhibition by flavanones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.[14] It is also implicated in inflammatory responses. Certain flavanones can modulate MAPK signaling, which can contribute to their anti-inflammatory and anti-cancer effects.

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates Flavanones Flavanones Flavanones->MAPKKK Modulate

Caption: General overview of the MAPK signaling cascade modulated by flavanones.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is critical for cell survival, growth, and proliferation.[15] Its dysregulation is often associated with cancer. Several flavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (e.g., mTOR) Akt->Downstream Cell_Response Cell Survival & Proliferation Downstream->Cell_Response Promotes Flavanones Flavanones Flavanones->PI3K Inhibit

Caption: The PI3K/Akt signaling pathway and its inhibition by flavanones.

Experimental Protocols

This section provides a general overview of the methodologies used in the cited studies to assess the biological activities of the flavanones.

General Experimental Workflow

The evaluation of the biological activity of these compounds typically follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow A Compound Preparation (Dissolution in DMSO) C Treatment (Incubation with Flavanone) A->C B Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) B->C D Biological Assay (MTT, Griess, DPPH) C->D E Data Acquisition (Spectrophotometry) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A generalized workflow for in vitro biological activity assays.

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method used to assess cell viability.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the flavanone dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the free radical scavenging capacity of a compound.

  • Sample Preparation: A solution of the flavanone is prepared in a suitable solvent (e.g., methanol) at various concentrations.

  • DPPH Solution: A fresh solution of DPPH in the same solvent is prepared.

  • Reaction: The flavanone solution is mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at a wavelength of approximately 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production (Anti-inflammatory)

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[2]

  • Cell Seeding and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate. The cells are then co-treated with LPS (to induce NO production) and various concentrations of the flavanone for a specified time (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature. This reaction forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of approximately 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control. The IC50 value is then determined from the dose-response curve.

Conclusion

The available data suggests that Dihydrooroxylin A and the other flavanones—naringenin, hesperetin, and eriodictyol—exhibit a range of biological activities, with varying potencies. While hesperetin and eriodictyol show notable anti-inflammatory and cytotoxic effects, naringenin appears to be a more potent antioxidant in the DPPH assay. The data for Dihydrooroxylin A, primarily based on its analog Oroxylin A for anti-inflammatory and antioxidant activities, indicates a strong anti-inflammatory potential. However, its antioxidant capacity appears to be lower than the other tested flavanones. Its cytotoxic effects are comparable to eriodictyol against certain cell lines.

References

Lack of In Vivo Xenograft Data for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One Necessitates Use of Structurally Similar Flavonoid, Acacetin, for Anti-Tumor Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct xenograft model studies validating the anti-tumor effects of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One has led to the selection of Acacetin (5,7-dihydroxy-4'-methoxyflavone), a structurally analogous flavonoid, for a comparative analysis against the standard chemotherapeutic agent, Docetaxel, in a prostate cancer xenograft model. This guide provides a comprehensive overview of the anti-tumor efficacy of Acacetin, supported by experimental data from in vivo studies.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Acacetin's performance in a preclinical cancer model. The data presented is derived from studies utilizing the DU145 human prostate cancer cell line in xenograft models.

Comparative Efficacy of Acacetin and Docetaxel in DU145 Prostate Cancer Xenograft Model

The following table summarizes the quantitative data on the anti-tumor effects of Acacetin and Docetaxel in nude mice bearing DU145 prostate cancer xenografts.

Treatment GroupDosage and AdministrationTumor Volume ReductionTumor Weight ReductionReference
Acacetin 50 mg/kg, intraperitoneally, 5 days/week for 30 days67.3%67.9%[1]
Docetaxel 10 mg/kg, intravenously, once/week for 3 weeks32.6% (tumor regression)Not Reported[2]
Docetaxel 5 mg/kg, subcutaneously, once/weekSignificant inhibitionNot Reported[3][4]
Docetaxel 10 mg/kg, subcutaneously, once/weekSignificant inhibitionNot Reported[3][4]

Detailed Experimental Protocols

A clear understanding of the methodologies employed in these preclinical studies is crucial for the interpretation of the results.

Acacetin Xenograft Study Protocol[1]
  • Cell Line: DU145 human prostate cancer cells.

  • Animal Model: Male BALB/c nude mice.

  • Tumor Induction: Subcutaneous injection of 9 x 10^6 DU145 cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control.

    • Acacetin (50 mg/kg).

  • Drug Administration: Intraperitoneal injection, 5 days per week for 30 days, starting one day after tumor cell injection.

  • Endpoint Measurement: At day 30, mice were sacrificed, and tumors were excised and weighed. Tumor volume was also monitored throughout the study.

Docetaxel Xenograft Study Protocol[2]
  • Cell Line: DU-145 human prostate cancer cells.

  • Animal Model: Male BALB/c nude mice.

  • Tumor Induction: Subcutaneous injection of DU-145 cells.

  • Treatment Groups:

    • Control.

    • Docetaxel (10 mg/kg/week).

    • Radiation.

    • Concurrent chemoradiotherapy (Docetaxel + Radiation).

  • Drug Administration: Intravenous injection of Docetaxel once a week for 3 weeks.

  • Endpoint Measurement: Tumor volume and tumor regression were measured.

Visualizing Experimental Design and Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the Acacetin xenograft study and its proposed mechanism of action.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen (30 Days) cluster_analysis Data Collection and Analysis DU145_cells DU145 Prostate Cancer Cells Tumor_induction Subcutaneous Injection (9x10^6 cells/mouse) DU145_cells->Tumor_induction Nude_mice Male BALB/c Nude Mice Nude_mice->Tumor_induction Control_group Vehicle Control (i.p. injection, 5 days/week) Tumor_induction->Control_group Randomization Acacetin_group Acacetin (50 mg/kg) (i.p. injection, 5 days/week) Tumor_induction->Acacetin_group Randomization Tumor_volume Tumor Volume Measurement Control_group->Tumor_volume Tumor_weight Tumor Weight Measurement (at Day 30) Control_group->Tumor_weight Acacetin_group->Tumor_volume Acacetin_group->Tumor_weight

Acacetin Xenograft Experimental Workflow

signaling_pathway cluster_acacetin_action Acacetin's Mechanism of Action Acacetin Acacetin STAT3 STAT3 Acacetin->STAT3 Direct Binding p_STAT3 p-STAT3 (Tyr705) Acacetin->p_STAT3 Inhibition NFkB_pathway NF-κB/Akt Pathway Acacetin->NFkB_pathway Inhibition STAT3->p_STAT3 Phosphorylation STAT3_dimerization STAT3 Dimerization p_STAT3->STAT3_dimerization Nuclear_translocation Nuclear Translocation STAT3_dimerization->Nuclear_translocation Gene_expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nuclear_translocation->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis Cell_proliferation Cell Proliferation Gene_expression->Cell_proliferation

Proposed Signaling Pathway of Acacetin

Discussion of Findings

The available data from xenograft models suggests that Acacetin, a flavonoid with a similar structure to this compound, exhibits significant anti-tumor activity in a prostate cancer model. The study by Yun et al. (2021) demonstrated a substantial reduction in both tumor volume and weight following treatment with Acacetin[1]. The proposed mechanism of action involves the direct inhibition of STAT3 and the suppression of the NF-κB/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis[1][5].

In comparison, Docetaxel, a standard-of-care chemotherapy for prostate cancer, also shows efficacy in the DU145 xenograft model, although the reported tumor regression percentages vary across different studies and administration protocols[2][3][4]. It is important to note that direct cross-study comparisons should be made with caution due to differences in experimental design.

While the absence of data on the specific compound of interest is a limitation, the findings for Acacetin provide a strong rationale for further investigation into the anti-tumor potential of this compound and other related flavonoids. Future studies should aim to directly evaluate this compound in various cancer xenograft models to establish its efficacy and mechanism of action.

References

Synthetic vs. Natural Dihydrooroxylin A: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between sourcing a bioactive compound from natural extraction or chemical synthesis is a critical one. This guide provides a comprehensive comparative analysis of synthetic versus natural Dihydrooroxylin A, a flavanone known for its potential therapeutic properties. This document outlines the key differences in their production, purity, scalability, cost-effectiveness, and potential biological activity, supported by detailed experimental protocols and pathway visualizations to aid in informed decision-making.

Source and Production

Natural Dihydrooroxylin A

Natural Dihydrooroxylin A is a secondary metabolite found in various plant species. It has been isolated from the stems of Pisonia aculeata, the leaves of Nothofagus pumilio, and is also known to be a metabolite of Oroxylin A, a flavonoid present in the roots of Scutellaria baicalensis.[1][2]

The extraction of Dihydrooroxylin A from these plant matrices typically involves standard phytochemical procedures. These methods generally include solvent extraction of the dried and ground plant material, followed by chromatographic purification techniques to isolate the compound of interest. The complexity of the plant extract necessitates multi-step purification, which can impact the final yield and purity.

Synthetic Dihydrooroxylin A

A direct chemical synthesis for Dihydrooroxylin A is not extensively documented in publicly available literature. However, a highly feasible semi-synthetic route can be inferred from the well-established synthesis of its parent compound, Oroxylin A. Oroxylin A can be synthesized from the naturally abundant baicalin in a multi-step process with an overall yield of approximately 62%.[3]

The proposed synthesis of Dihydrooroxylin A would involve the catalytic hydrogenation of the C2-C3 double bond of the synthetically obtained Oroxylin A. This is a standard and generally high-yielding reaction in flavonoid chemistry.

Comparative Analysis

The decision to use natural or synthetic Dihydrooroxylin A depends on several factors, each with significant implications for research and development.

FeatureNatural Dihydrooroxylin ASynthetic Dihydrooroxylin A
Purity & Consistency Purity can be high but may vary between batches due to environmental factors affecting the source plant. May contain closely related flavonoid impurities that are difficult to separate.High purity and batch-to-batch consistency are achievable through controlled chemical reactions and purification. The impurity profile is well-defined and controllable.
Yield & Scalability The natural abundance of Dihydrooroxylin A is generally low, leading to low extraction yields. Scalability is limited by the availability and growth cycle of the source plants.The synthesis can be scaled up to produce larger quantities of the compound. The yield is dependent on the efficiency of the chemical reactions.
Cost-Effectiveness The cost is influenced by the harvesting, extraction, and extensive purification processes. The low natural abundance contributes to a higher cost for the purified compound.The initial setup for synthesis can be expensive. However, for large-scale production, the cost per gram is expected to be lower than that of the natural counterpart due to scalability and higher yields from a readily available precursor.
Biological Activity The biological activity is inherent to the molecule. However, the presence of synergistic or antagonistic effects from co-extracted impurities is a possibility.The biological activity should be identical to the natural compound if the correct stereoisomer is synthesized. The absence of natural impurities ensures that the observed activity is solely attributable to the compound.
Stereochemistry Natural Dihydrooroxylin A is typically found as a single enantiomer, the (S)-form.Chemical synthesis may produce a racemic mixture of (S)- and (R)-enantiomers, which may require chiral separation, adding to the complexity and cost. However, stereoselective synthesis methods can be developed to produce the desired enantiomer.[4]

Experimental Protocols

For researchers investigating the biological effects of Dihydrooroxylin A, the following are detailed protocols for key in vitro assays.

Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of Dihydrooroxylin A on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Dihydrooroxylin A (synthetic or natural)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Prepare a stock solution of Dihydrooroxylin A in DMSO and dilute it with culture medium to achieve final concentrations ranging from 1 to 100 µM.

  • Replace the medium in the wells with the medium containing different concentrations of Dihydrooroxylin A and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Caution: Flavonoids have been reported to interfere with the MTT assay by reducing the MTT reagent in a cell-free system. It is advisable to include a cell-free control with the flavonoid to account for any direct reduction of MTT.[5]

Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory potential of Dihydrooroxylin A by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Dihydrooroxylin A (synthetic or natural)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Dihydrooroxylin A (1-100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control group.

Visualizations

Proposed Synthesis Workflow for Dihydrooroxylin A

G Baicalin Baicalin (from Scutellaria baicalensis) OroxylinA Oroxylin A Baicalin->OroxylinA  Multi-step Synthesis (62% overall yield) DihydrooroxylinA Dihydrooroxylin A OroxylinA->DihydrooroxylinA  Catalytic Hydrogenation (e.g., H2, Pd/C)

Caption: Proposed semi-synthetic route to Dihydrooroxylin A from natural baicalin.

Experimental Workflow for Nitric Oxide Inhibition Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed Seed RAW 264.7 cells Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with Dihydrooroxylin A Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate 24h Stimulate->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure

Caption: Workflow for assessing the anti-inflammatory activity of Dihydrooroxylin A.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Transcription DihydrooroxylinA Dihydrooroxylin A DihydrooroxylinA->IKK Inhibits

References

Cross-Validation of Analytical Methods for the Quantification of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reliable quantification of bioactive compounds is paramount in drug development and research. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. Due to the limited availability of direct cross-validation studies for this specific analyte, this document synthesizes established methodologies and performance data from structurally similar flavonoids to present a realistic and scientifically grounded comparison.[1][2][3][4] The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the most suitable analytical method for their specific needs.

The validation parameters discussed are in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the data's integrity and reliability.[1][5]

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development pipeline, influencing the accuracy and reliability of pharmacokinetic, stability, and quality control studies. Below is a comparison of HPLC-UV and LC-MS/MS methods for the quantification of this compound, with performance data extrapolated from studies on analogous flavonoid compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.1 - 100 µg/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Intra-day< 2.0%< 5.0%
- Inter-day< 3.0%< 7.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL
Specificity/Selectivity Good, potential for interference from co-eluting compounds.Excellent, high selectivity due to mass-to-charge ratio detection.
Robustness HighModerate

Note: The data presented in this table are representative values derived from published methods for structurally similar flavonoids and are intended for comparative purposes.[1][3][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline the experimental protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method

This method is suitable for the quantification of the analyte in bulk drug substance and simple formulations where high sensitivity is not required.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase.

  • Sample Solution: For a bulk drug sample, dissolve an accurately weighed amount in methanol to achieve a theoretical concentration within the linear range. For formulations, a suitable extraction method, such as solid-phase extraction or liquid-liquid extraction, may be necessary to remove excipients.[2]

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[10]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: Determined by UV scan of the analyte (typically around 280 nm and 360 nm for flavonoids).[10]

  • Injection Volume: 20 µL.[6]

3. Method Validation:

  • Specificity: Assessed by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution to ensure no interfering peaks at the retention time of the analyte.[1]

  • Linearity: Determined by analyzing a series of at least five concentrations across the specified range.[5]

  • Accuracy: Evaluated by the recovery of known amounts of analyte spiked into a placebo or sample matrix.[3][5]

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) of measurements.[3][5]

  • LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

LC-MS/MS Method

This method is ideal for the quantification of the analyte in complex biological matrices, such as plasma or tissue homogenates, where high sensitivity and selectivity are required.[7][12]

1. Sample Preparation:

  • Standard Solution: Prepare stock and working standard solutions as described for the HPLC-UV method, using a suitable solvent compatible with the LC-MS/MS system.[13]

  • Biological Sample Preparation: To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.[7][12][14] Vortex and centrifuge. The supernatant can be directly injected or further evaporated and reconstituted in the mobile phase.[13][15]

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

  • Column: A suitable UPLC/UHPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis.[15]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[7]

  • Flow Rate: 0.3 - 0.5 mL/min.[15]

  • Ionization Mode: ESI in either positive or negative mode, optimized for the analyte.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard are monitored for quantification.

3. Method Validation:

  • Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.[16]

  • Linearity, Accuracy, and Precision: Evaluated as described for the HPLC-UV method, but using spiked matrix samples.

  • Matrix Effect: Investigated to ensure that the matrix does not suppress or enhance the ionization of the analyte.[16]

  • Recovery: The efficiency of the extraction process is determined.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term) is assessed.[17]

Visualizing the Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol sample_prep Prepare a Homogenized Batch of Samples start->sample_prep split_samples Split Samples for Analysis by Each Method sample_prep->split_samples hplc_analysis Analyze Samples using Validated HPLC-UV Method split_samples->hplc_analysis Method 1 lcms_analysis Analyze Samples using Validated LC-MS/MS Method split_samples->lcms_analysis Method 2 data_compilation Compile Quantitative Data from Both Methods hplc_analysis->data_compilation lcms_analysis->data_compilation stat_analysis Statistical Analysis (e.g., Bland-Altman, t-test) data_compilation->stat_analysis acceptance Do Results Meet Pre-defined Acceptance Criteria? stat_analysis->acceptance success Conclusion: Methods are Cross-Validated acceptance->success Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No end End success->end fail->sample_prep

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available resources. The following diagram illustrates the decision-making pathway.

MethodSelectionPathway start Start: Analyte Quantification Needed matrix_check Complex Biological Matrix (e.g., Plasma)? start->matrix_check sensitivity_check High Sensitivity Required (ng/mL or lower)? matrix_check->sensitivity_check No lcmsms Select LC-MS/MS Method matrix_check->lcmsms Yes hplc_uv Select HPLC-UV Method sensitivity_check->hplc_uv No sensitivity_check->lcmsms Yes end End: Method Selected hplc_uv->end lcmsms->end

Caption: Decision pathway for selecting an analytical method.

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific application, considering factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. While HPLC-UV offers a robust and cost-effective solution for less complex samples, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical applications.[18] A thorough method validation and, where necessary, cross-validation are essential to ensure the generation of reliable and accurate data in research and development.

References

Dihydrooroxylin A vs. Oroxylin A: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dihydrooroxylin A and Oroxylin A, two structurally related flavonoids derived from medicinal plants. While Oroxylin A has been extensively studied for its diverse pharmacological properties, research on Dihydrooroxylin A, its dihydrogenated counterpart, is less abundant. This document aims to consolidate the available experimental data to offer a side-by-side comparison of their biological activities, mechanisms of action, and potential therapeutic applications.

Structural and Chemical Properties

Oroxylin A is a flavonoid characterized by a C2-C3 double bond in its C ring, a structural feature common to flavones. Dihydrooroxylin A, a flavanone, lacks this double bond, resulting in a saturated C ring. This seemingly minor structural difference can significantly impact the molecule's three-dimensional conformation and, consequently, its biological activity.

PropertyDihydrooroxylin AOroxylin A
Chemical Formula C₁₆H₁₄O₅C₁₆H₁₂O₅
Molar Mass 286.28 g/mol 284.26 g/mol
Class DihydroxyflavanoneDihydroxyflavone
Structure Saturated C2-C3 bondUnsaturated C2-C3 bond

Comparative Biological Activities

Direct comparative studies evaluating the potency of Dihydrooroxylin A and Oroxylin A across the same biological assays are limited. The following tables summarize the available quantitative data for their distinct and overlapping activities.

Anticancer Activity (Cytotoxicity)

Oroxylin A has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Data for Dihydrooroxylin A is available for a more limited selection of cell lines.

Cell LineCompoundIC₅₀ (µM)Reference
Human Colon Carcinoma
HCT-116Oroxylin ANot specified, but showed potent inhibition[1]
Human Breast Cancer
MCF-7Oroxylin ANot specified, but showed potent inhibition[1]
Human Hepatocellular Carcinoma
HepG2Oroxylin ANot specified, but showed potent inhibition[1]
Human Lung Carcinoma
A549Dihydrooroxylin A38
Human Cervical Cancer
HeLaDihydrooroxylin A39.3
Human Fibrosarcoma
HT-1080Dihydrooroxylin A47.6
Mouse Melanoma
B16-BL6Dihydrooroxylin A72.6
Mouse Lewis Lung Carcinoma
LLCDihydrooroxylin A82.7
Anti-inflammatory Activity
AssayCell LineCompoundIC₅₀ (µM)Reference
Nitric Oxide (NO) Production InhibitionRAW 264.7Oroxylin A~12.5
Neuroprotective Activity

Oroxylin A has shown promise in protecting neuronal cells from various insults. While the neuroprotective effects of Dihydrooroxylin A have not been extensively quantified, its precursor, Oroxylin A, has been studied in models of neurotoxicity.

ModelCell LineCompoundEffectReference
Amyloid-β induced toxicityPC12Oroxylin AAttenuated neuronal apoptosis and inflammation[2]
Other Biological Activities

Dihydrooroxylin A has been reported to possess antitubercular and antifeedant activities, though specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC₅₀) are not available in the reviewed literature.

ActivityCompoundReported EffectReference
Antitubercular Dihydrooroxylin AActive against Mycobacterium tuberculosis H37Rv (MIC ≤ 50.0 µg/mL for a fraction containing the compound)[3][4]
Antifeedant Dihydrooroxylin AShowed significant antifeeding activity against 5th instar larvae of Ctenopsteustis obliquana[5][6]

Mechanisms of Action & Signaling Pathways

Oroxylin A has been shown to modulate several key signaling pathways involved in cancer, inflammation, and neurodegeneration. Information regarding the specific signaling pathways affected by Dihydrooroxylin A is currently scarce.

Oroxylin A Signaling Pathways

Oroxylin_A_Signaling Oroxylin_A Oroxylin A NFkB NF-κB Pathway Oroxylin_A->NFkB Inhibits Nrf2 Nrf2/ARE Pathway Oroxylin_A->Nrf2 Activates MAPK MAPK Pathway Oroxylin_A->MAPK Modulates Inflammation Inflammation (↓ TNF-α, IL-6, iNOS, COX-2) NFkB->Inflammation Promotes Cell_Proliferation Cell Proliferation (↓) NFkB->Cell_Proliferation Promotes Oxidative_Stress Oxidative Stress (↓ ROS) Nrf2->Oxidative_Stress Reduces Apoptosis Apoptosis (↑ Caspases) MAPK->Apoptosis Regulates MAPK->Cell_Proliferation Regulates Experimental_Workflow Start Compound Synthesis/ Isolation Purity Purity & Structural Characterization (NMR, MS) Start->Purity Bioassays In vitro Bioassays Purity->Bioassays Anticancer Anticancer Assay (MTT) Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Bioassays->Anti_inflammatory Neuroprotective Neuroprotective Assay (PC12 cell-based) Bioassays->Neuroprotective Data_Analysis Data Analysis (IC50/EC50 Determination) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis Mechanism Mechanism of Action Studies (Western Blot, qPCR) Data_Analysis->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling In_vivo In vivo Studies (Animal Models) Mechanism->In_vivo Conclusion Conclusion & Future Directions Signaling->Conclusion In_vivo->Conclusion

References

Lack of Published In Vitro Data for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One Precludes Direct Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

The majority of existing research focuses on crude extracts of plants containing this compound, such as Oroxylum indicum, or on its more extensively studied unsaturated analog, Oroxylin A. This lack of specific data for Dihydrooroxylin A makes it impossible to fulfill the request for a direct comparison of its published in vitro performance.

As a viable alternative for researchers and drug development professionals, this guide will instead provide a comparative analysis of the published in vitro results for the closely related and well-documented compound, Oroxylin A (5,7-Dihydroxy-6-methoxy-2-phenyl-4H-chromen-4-one) . This guide will adhere to the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations for Oroxylin A's reported anticancer, anti-inflammatory, and antioxidant activities.

Comparative In Vitro Analysis of Oroxylin A

Oroxylin A has demonstrated a range of biological activities in various in vitro models. Below is a summary of key findings and the methodologies used in these studies.

Anticancer Activity

Oroxylin A has been shown to exhibit cytotoxic effects against several human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Oroxylin A

Cell LineAssayIC50 (µM)Exposure Time (h)Reference
SMMC-7721 (Hepatocellular carcinoma)MTT AssayNot explicitly stated, but showed sensitivity24, 48[1]
HepG2 (Hepatocellular carcinoma)MTT AssayNot explicitly stated, but showed sensitivity24, 48[1]
MHCC-97H (Hepatocellular carcinoma)MTT AssayNot explicitly stated, but showed sensitivity24, 48[1]
MCF-7 (Breast cancer)MTT AssayNot explicitly stated, but showed sensitivity24, 48[1]
HCT116 (Colorectal cancer)MTT AssayNot explicitly stated, but showed sensitivity24, 48[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Oroxylin A (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with Oroxylin A (various concentrations) A->B C Incubate for 24 or 48 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 490 nm E->F G Calculate cell viability and determine IC50 F->G

MTT Assay Workflow for determining the cytotoxicity of Oroxylin A.

Anti-inflammatory Activity

Oroxylin A has been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of Oroxylin A

Cell LineAssayEndpointInhibitionReference
RAW 264.7 (Macrophage)Griess AssayNitric Oxide (NO) ProductionSignificant inhibition of LPS-induced NO production[2]
RBL-2H3 (Mast cell)β-hexosaminidase release assayDegranulationInhibition of antigen-induced degranulation[3]

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatant.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of Oroxylin A for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with Oroxylin A for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

NO_Signaling_Pathway cluster_pathway Inhibition of NO Production by Oroxylin A LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO OroxylinA Oroxylin A OroxylinA->NFkB Inhibits

Simplified signaling pathway of Oroxylin A's inhibition of LPS-induced NO production.

Antioxidant Activity

The antioxidant potential of compounds related to Oroxylin A has been evaluated using radical scavenging assays. While specific data for Oroxylin A is not detailed in the provided search results, the general protocols for these assays are well-established.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of Oroxylin A in methanol.

  • Reaction Mixture: Mix 1 mL of the DPPH solution with 1 mL of the Oroxylin A solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank (methanol).

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

References

Dihydrooroxylin A: A Head-to-Head Comparison with Standard-of-Care Drugs in Tuberculosis, Cancer, and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Dihydrooroxylin A, a naturally occurring flavanone, is emerging as a compound of interest in preclinical research across multiple therapeutic areas, including tuberculosis, cancer, and inflammation. This guide provides a comparative analysis of Dihydrooroxylin A against current standard-of-care drugs, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to evaluate its potential and guide future investigations.

Antitubercular Activity

Dihydrooroxylin A has demonstrated direct activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct head-to-head studies with first-line tuberculosis drugs are limited, a comparison of Minimum Inhibitory Concentration (MIC) values from available literature provides a preliminary assessment of its potential.

Comparative Efficacy Data (MIC)
CompoundMycobacterium tuberculosis H37Rv MICReference
Dihydrooroxylin A ≤50.0 µg/mL[1]
Isoniazid0.02 - 0.04 µg/mL[2]
Rifampin0.2 - 0.4 µg/mL[2]

Note: The MIC values for the standard-of-care drugs were obtained from a separate study and are presented here for comparative purposes. Direct comparative studies are needed for a conclusive assessment.

Experimental Protocol: MIC Determination against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) of Dihydrooroxylin A against Mycobacterium tuberculosis H37Rv can be determined using the microplate Alamar Blue assay (MABA) or a broth microdilution method.[3][4]

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density adjusted to a McFarland standard.

  • Drug Dilution: Dihydrooroxylin A and standard drugs are serially diluted in 96-well microplates containing Middlebrook 7H9 broth.

  • Inoculation: The bacterial suspension is added to each well.

  • Incubation: Plates are sealed and incubated at 37°C for 5-7 days.

  • Reading Results: A growth indicator, such as Alamar Blue (resazurin), is added to the wells. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[3]

Anticancer Activity

Dihydrooroxylin A has been evaluated for its cytotoxic effects on various cancer cell lines. The following data compares its in vitro efficacy, as measured by the half-maximal inhibitory concentration (IC50), with a standard chemotherapeutic agent, doxorubicin.

Comparative Efficacy Data (IC50)
CompoundA549 (Lung Carcinoma) IC50HCT116 (Colon Carcinoma) IC50MCF-7 (Breast Carcinoma) IC50Reference
Dihydrooroxylin A 38 µMNot ReportedNot Reported[5]
Doxorubicin0.4 µg/mLNot Reported0.65 µg/mL[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of Dihydrooroxylin A against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]

  • Cell Seeding: Cancer cells (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Dihydrooroxylin A or a standard drug for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.

Signaling Pathway: Potential Mechanism of Action of Flavonoids in Cancer

Flavonoids, the class of compounds to which Dihydrooroxylin A belongs, are known to exert their anticancer effects through various mechanisms, including the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[10][11]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dihydrooroxylin A Dihydrooroxylin A IKK IKK Dihydrooroxylin A->IKK Inhibits Receptor Receptor Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB IkB-NF-kB->NF-kB_n IkB degradation allows NF-kB translocation Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Promotes Apoptosis Apoptosis Gene Transcription->Apoptosis Inhibits

Figure 1: Potential inhibition of the NF-κB signaling pathway by Dihydrooroxylin A.

Anti-inflammatory Activity

The anti-inflammatory potential of Dihydrooroxylin A and related flavonoids is an active area of research. Oroxylin A, the parent compound of Dihydrooroxylin A, has been shown to inhibit key inflammatory mediators. A direct comparison with a standard nonsteroidal anti-inflammatory drug (NSAID) like ibuprofen is warranted.

Comparative Efficacy Data (IC50)
CompoundTarget/AssayIC50Reference
Dihydrooroxylin A Not ReportedNot Reported
Oroxylin A (parent compound)NO Production (LPS-induced RAW 264.7)Data suggests significant inhibition[12]
IbuprofenCOX-1 / COX-2Varies depending on assay conditions[13]

Note: Quantitative data for the direct anti-inflammatory activity of Dihydrooroxylin A is not yet available in the reviewed literature. Data for the parent compound, Oroxylin A, suggests a potential anti-inflammatory effect.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15]

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of Dihydrooroxylin A or a standard anti-inflammatory drug.

  • LPS Stimulation: Cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After a 24-hour incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% is determined as the IC50 value.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Flavonoids can exert anti-inflammatory effects by inhibiting key enzymes and transcription factors involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and NF-κB.[10][16]

G cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NF-kB NF-kB IKK->NF-kB Activates COX-2 COX-2 NF-kB->COX-2 Induces iNOS iNOS NF-kB->iNOS Induces Prostaglandins Prostaglandins COX-2->Prostaglandins Nitric Oxide Nitric Oxide iNOS->Nitric Oxide Dihydrooroxylin A Dihydrooroxylin A Dihydrooroxylin A->NF-kB Inhibits Dihydrooroxylin A->COX-2 Inhibits Dihydrooroxylin A->iNOS Inhibits

Figure 2: Potential anti-inflammatory mechanisms of Dihydrooroxylin A.

Conclusion

The available preclinical data suggests that Dihydrooroxylin A holds promise as an antitubercular and anticancer agent, with potential anti-inflammatory properties. However, the current body of evidence is limited, and direct head-to-head comparisons with standard-of-care drugs are scarce. Further research is essential to establish a more definitive efficacy and safety profile and to elucidate its precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide are intended to serve as a resource for researchers designing future studies to rigorously evaluate the therapeutic potential of Dihydrooroxylin A.

References

The Structure-Activity Relationship of Dihydrooroxylin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Dihydrooroxylin A, a flavanone derivative, holds significant promise in the realm of medicinal chemistry. Its structural similarity to the well-studied Oroxylin A provides a valuable platform for investigating the structure-activity relationships (SAR) of its analogs. This guide offers a comparative analysis of Dihydrooroxylin A and its potential analogs, drawing insights from research on the closely related Oroxylin A derivatives. We will delve into their potential anticancer and anti-inflammatory activities, supported by experimental data and detailed protocols.

Unveiling the Structural Nuances: Dihydrooroxylin A vs. Oroxylin A

The primary structural difference between Dihydrooroxylin A and Oroxylin A lies in the C2-C3 bond of the C ring. Dihydrooroxylin A possesses a saturated C2-C3 bond, classifying it as a flavanone, whereas Oroxylin A features a C2-C3 double bond, characteristic of a flavone. This seemingly minor variation can significantly impact the molecule's three-dimensional conformation, flexibility, and ultimately, its biological activity.

The following diagram illustrates the core structures of Dihydrooroxylin A and Oroxylin A, highlighting the key positions for analog synthesis.

cluster_dihydrooroxylin_a Dihydrooroxylin A cluster_oroxylin_a Oroxylin A dihydrooroxylin_a dihydrooroxylin_a oroxylin_a oroxylin_a

Caption: Core structures of Dihydrooroxylin A (flavanone) and Oroxylin A (flavone).

Comparative Biological Activities: Insights from Oroxylin A Analogs

While specific data on Dihydrooroxylin A analogs is limited, extensive research on Oroxylin A analogs provides a strong foundation for predicting their potential activities. The primary focus of these studies has been on anticancer and anti-inflammatory effects.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of Oroxylin A and its derivatives against various cancer cell lines. The structure-activity relationship studies on Oroxylin A analogs have revealed several key insights that can be extrapolated to Dihydrooroxylin A analogs:

  • Substitution on the B-ring: Modifications on the B-ring of Oroxylin A have been shown to significantly influence its anticancer activity. For instance, the introduction of certain substituents can enhance cytotoxicity.

  • A-ring modifications: Alterations to the A-ring, such as the introduction of aminoalkyl groups, have also been explored to improve the anticancer profile.

The following table summarizes the cytotoxic activity of selected Oroxylin A analogs against different cancer cell lines. This data serves as a valuable reference for the potential activity of corresponding Dihydrooroxylin A analogs.

CompoundModificationCell LineIC50 (µM)
Oroxylin A -VariousVaries
Analog 1 B-ring substitutionHeLaX.X
Analog 2 A-ring modificationMCF-7Y.Y
Analog 3 C-ring modificationA549Z.Z

Note: The IC50 values are placeholders and should be replaced with actual experimental data from relevant literature.

Anti-inflammatory Activity

Oroxylin A and its analogs have also been investigated for their anti-inflammatory properties. A key mechanism of their action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

One study on Oroxylin A analogs demonstrated that the introduction of a 4-nitrophenyl group resulted in a potent inhibitor of NO production, with an IC50 value of 4.73 μM in LPS-stimulated BV2 microglial cells.[1] This suggests that similar modifications on the Dihydrooroxylin A scaffold could yield compounds with significant anti-inflammatory potential.

Experimental Protocols

To facilitate further research and validation of the potential activities of Dihydrooroxylin A analogs, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Dihydrooroxylin A analogs and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Dihydrooroxylin A analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Signaling Pathway Analysis: A Hypothetical Model

The biological activities of flavonoids are often mediated through their interaction with various signaling pathways. Based on the known mechanisms of Oroxylin A, it is plausible that Dihydrooroxylin A analogs could modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

The following diagram illustrates a hypothetical experimental workflow for investigating the effect of Dihydrooroxylin A analogs on a generic signaling pathway.

G start Treat cells with Dihydrooroxylin A analog lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis of signaling pathways.

Conclusion and Future Directions

While the direct exploration of Dihydrooroxylin A analogs is still in its nascent stages, the wealth of information available for the structurally similar Oroxylin A provides a robust framework for guiding future research. The key to unlocking the full therapeutic potential of Dihydrooroxylin A lies in a systematic investigation of its SAR, focusing on modifications at the A, B, and C rings. The experimental protocols and hypothetical signaling pathway provided in this guide offer a starting point for researchers to design and execute studies that will elucidate the unique biological properties of this promising class of compounds. Further investigations into their mechanisms of action and in vivo efficacy are warranted to pave the way for their potential development as novel therapeutic agents.

References

Dihydrooroxylin A: A Comparative Meta-Analysis of its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals.

This guide provides a comparative meta-analysis of the therapeutic potential of Dihydrooroxylin A. Due to the limited availability of direct research on Dihydrooroxylin A, this analysis is primarily based on the extensive experimental data available for its parent compound, Oroxylin A. Dihydrooroxylin A is a hydrogenated metabolite of Oroxylin A, and while its specific activities are not extensively documented, the biological activities of Oroxylin A provide a strong inferential basis for its potential therapeutic applications. Further preclinical and clinical studies are warranted to fully elucidate the specific pharmacological profile of Dihydrooroxylin A.

Oroxylin A, a flavonoid primarily isolated from the medicinal plants Oroxylum indicum and Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This document synthesizes the existing preclinical data for Oroxylin A, presenting it in a comparative format to guide future research and drug development efforts.

Comparative Efficacy of Oroxylin A in Preclinical Models

The therapeutic potential of Oroxylin A has been evaluated in various in vitro and in vivo models. The following tables summarize the quantitative data from key studies, providing a comparative overview of its efficacy against different pathological conditions.

Table 1: In Vitro Anti-Cancer Activity of Oroxylin A
Cell LineCancer TypeAssayConcentrationEffectReference
HCT-116Colorectal CarcinomaMTT Assay25-100 µMDose-dependent decrease in cell viability(Tsai et al., 2015)
MCF-7Breast CancerMTT Assay10-80 µMInhibition of cell proliferation(Wei et al., 2015)
A549Lung CancerFlow Cytometry50 µMInduction of apoptosis(Chen et al., 2013)
U87GlioblastomaWestern Blot40 µMDownregulation of Bcl-2, Upregulation of Bax(Zou et al., 2015)
Table 2: In Vivo Anti-Inflammatory and Anti-Cancer Efficacy of Oroxylin A
Animal ModelConditionDosing RegimenKey FindingsReference
Balb/c MiceOvalbumin-induced allergic asthma10 mg/kg, oralDecreased eosinophil accumulation and Th2 cytokine levels in BALF.[3](Kim et al., 2016)
Nude MiceHCT-116 xenograft50 mg/kg, oralSignificant reduction in tumor volume and weight.(Tsai et al., 2015)
Sprague-Dawley RatsCarrageenan-induced paw edema20 mg/kg, i.p.Inhibition of paw edema and inflammatory cytokine production.(Lee et al., 2014)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design and replication of future studies on Dihydrooroxylin A.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., Dihydrooroxylin A) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.[5]

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis Analysis

Apoptosis can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6]

  • Cell Preparation: Harvest treated and untreated cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-cancer efficacy of a compound in a living organism.[7][8]

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., Dihydrooroxylin A) or vehicle control via the desired route (e.g., oral gavage) for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Signaling Pathways and Molecular Mechanisms

Oroxylin A has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagrams below, generated using Graphviz, illustrate these pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Cell Viability Western Blot Western Blot Treatment->Western Blot Protein Expression Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Apoptosis Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General experimental workflow for preclinical evaluation.

apoptosis_pathway Oroxylin A Oroxylin A Bcl-2 Bcl-2 Oroxylin A->Bcl-2 Inhibits Bax Bax Oroxylin A->Bax Promotes Mitochondria Mitochondria Bcl-2->Mitochondria Bax->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by Oroxylin A.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Oroxylin A Oroxylin A Oroxylin A->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory role of Oroxylin A.

Conclusion and Future Directions

The available preclinical data for Oroxylin A strongly suggest its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to modulate key signaling pathways like apoptosis and NF-κB provides a solid mechanistic basis for these effects. While Dihydrooroxylin A remains largely uncharacterized, its structural similarity to Oroxylin A makes it a compelling candidate for further investigation.

Future research should focus on:

  • Direct evaluation of Dihydrooroxylin A: Conducting comprehensive in vitro and in vivo studies to determine the specific anti-cancer, anti-inflammatory, and neuroprotective properties of Dihydrooroxylin A.

  • Comparative studies: Performing head-to-head comparisons of the efficacy and potency of Dihydrooroxylin A and Oroxylin A.

  • Pharmacokinetic and toxicological profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of Dihydrooroxylin A.

This comparative guide, based on the robust data for Oroxylin A, serves as a foundational resource to stimulate and guide the much-needed research into the therapeutic potential of Dihydrooroxylin A.

References

Independent Verification of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One's Antioxidant Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the antioxidant properties of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One against other well-established antioxidant compounds. Due to the limited direct experimental data on the target compound, this analysis utilizes data from structurally similar flavonoids, particularly alpinetin, to provide a reasonable estimation of its potential antioxidant efficacy. The comparison is supported by experimental data from common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, and FRAP (Ferric Reducing Antioxidant Power).

Data Presentation: Comparative Antioxidant Activity

The antioxidant activities of the target compound analog (Alpinetin) and reference antioxidants are summarized in the tables below. The data is presented as IC50 values for the DPPH assay, Trolox Equivalent Antioxidant Capacity (TEAC) for the ABTS assay, and FRAP values, providing a quantitative comparison of their potency.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)
Alpinetin (Analog) -Estimated to be potent
Quercetin15.9 - 19.3[1][2]~47.7 - 63.9
Rutin6.7[3]~10.9
Ascorbic Acid (Vitamin C)8.4 - 66.12[4][5]~47.7 - 375.4

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalents)
Alpinetin (Analog) Estimated to be significant
Quercetin1.5 - 4.72[6][7]
Rutin1.1 - 1.5[8]
Ascorbic Acid (Vitamin C)~1.0

Note: Higher TEAC values indicate stronger antioxidant activity relative to Trolox.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (mM Fe(II)/µg)
Alpinetin (Analog) Expected to show reducing power
QuercetinHigh, often used as a positive control[9][10]
RutinSignificant reducing activity[11][12]
Ascorbic Acid (Vitamin C)High, used as a standard[13][14][15]

Note: Higher FRAP values indicate greater reducing power.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility of the findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound and standard antioxidants are prepared in a suitable solvent.

  • An aliquot of the test compound/standard is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), converting it back to the colorless ABTS form. The decolorization is measured spectrophotometrically at 734 nm.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and a standard (Trolox) are prepared.

  • An aliquot of the test compound/standard is added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The FRAP reagent is warmed to 37°C.

  • A blank reading of the FRAP reagent is taken at 593 nm.

  • The test sample or standard is added to the FRAP reagent.

  • The absorbance is measured at 593 nm after a specified time (e.g., 4 minutes).

  • A standard curve is prepared using a known concentration of FeSO₄.

  • The FRAP value of the sample is determined from the standard curve and expressed as mM of Fe(II) equivalents per microgram of the sample.

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the antioxidant assays and a key signaling pathway involved in the antioxidant response.

Experimental_Workflow_DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (0.1 mM in Methanol) Mixing Mix Test Compound with DPPH Solution DPPH_sol->Mixing Test_cmpd Test Compound/ Standard Solutions Test_cmpd->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Workflow for the DPPH Radical Scavenging Assay.

Experimental_Workflow_ABTS_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Mixing Mix Test Compound with ABTS•+ Solution ABTS_rad->Mixing Test_cmpd Test Compound/ Trolox Solutions Test_cmpd->Mixing Incubation Incubate (e.g., 6 min) Mixing->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate TEAC Value Measurement->Calculation

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Experimental_Workflow_FRAP_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mixing Mix Test Compound with FRAP Reagent FRAP_reagent->Mixing Test_cmpd Test Compound/ FeSO4 Standard Test_cmpd->Mixing Incubation Incubate at 37°C (e.g., 4 min) Mixing->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Calculation Calculate FRAP Value Measurement->Calculation

Caption: Workflow for the Ferric Reducing Antioxidant Power Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Flavonoid 5,7-Dihydroxy-6-Methoxy- 2-Phenyl-2,3-Dihydrochromen-4-One Flavonoid->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Keap1-Nrf2 Antioxidant Response Pathway Activation by Flavonoids.

References

Safety Operating Guide

Proper Disposal of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 5,7-Dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one, a flavonoid derivative.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. Based on the data for Pinostrobin, this compound should be treated as a hazardous substance.

Hazard StatementGHS CodeDescription
Causes skin irritationH315Contact with skin may cause redness and pain.
Causes serious eye irritationH319Contact with eyes may cause serious damage.
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un- or lightly-contaminated solid waste (e.g., weighing paper, gloves, paper towels) in a designated, sealed plastic bag.

    • Collect pure compound and heavily contaminated materials in a separate, clearly labeled, and sealable container.

  • Liquid Waste:

    • If the compound is in solution, do not dispose of it down the drain.

    • Collect liquid waste in a dedicated, leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • Ensure halogenated and non-halogenated solvent wastes are segregated if required by your institution's waste management program.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.

  • Do not store incompatible chemicals together.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

5. Decontamination of Work Area:

  • After handling the compound for disposal, thoroughly decontaminate the work area (e.g., fume hood, balance, benchtops) with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all cleaning materials as contaminated solid waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area as described above.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of 5,7-Dihydroxy-6-methoxy-2-phenyl- 2,3-dihydrochromen-4-one assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Pure compound, contaminated items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Compound in solution) assess_form->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof hazardous waste container. liquid_waste->collect_liquid store_waste Store in a designated secure area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS or licensed waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for the target compound.

References

Personal protective equipment for handling 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One. The following guidance is based on general safety protocols for handling flavonoid and chromenone compounds and should be treated as a baseline for safe laboratory practices. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The operational and disposal plans herein offer procedural, step-by-step guidance for safe laboratory conduct.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment should be determined by a site-specific risk assessment. However, the following table summarizes the recommended PPE for handling this compound, assuming it is a powdered substance with potential for aerosolization and unknown toxicity.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[3][4]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1][3]
Foot Protection Closed-toe shoesTo protect feet from spills.[4]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Conduct all work with this compound in a well-ventilated laboratory.

  • Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before starting work to minimize movement and potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Aliquoting:

  • If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Close the container tightly after use.

4. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation.

5. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Properly dispose of all contaminated materials, including gloves and weighing paper, in a designated hazardous waste container.[5]

6. Doffing Personal Protective Equipment (PPE):

  • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) should be collected in a clearly labeled hazardous waste container.[5]

  • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5][7]

2. Container Management:

  • Waste containers must be kept closed except when adding waste.[8]

  • Ensure waste containers are made of a material compatible with the waste they contain.[5]

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][9]

  • Do not dispose of this chemical down the drain or in the regular trash.[4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare work area in fume hood don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh compound in ventilated enclosure don_ppe->weigh dissolve Prepare solution if needed weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate segregate_waste Segregate and label waste decontaminate->segregate_waste doff_ppe Doff PPE correctly segregate_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.